1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)9(3)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDPHXPGTIMNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426896 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-38-0 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Dimethyl-1H-Pyrazole Derivatives from Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole derivatives, a core scaffold in many biologically active molecules, from diketone precursors.[1] The pyrazole ring is a significant pharmacophore, and its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This document details the prevalent synthetic methodologies, with a focus on the classic Knorr pyrazole synthesis, strategies for controlling regioselectivity, and detailed experimental protocols.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most established and widely utilized method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4] To synthesize 1,3-dimethyl-1H-pyrazole derivatives, a 1,3-diketone is reacted with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
Reaction Mechanism and Regioselectivity
The reaction of an unsymmetrical 1,3-diketone with methylhydrazine can theoretically lead to two regioisomeric pyrazoles. The initial nucleophilic attack of methylhydrazine can occur at either of the two carbonyl carbons, leading to two different intermediates and, consequently, two possible products.[5] The control of regioselectivity is a critical aspect of this synthesis.[5]
Factors influencing the regioselectivity include:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.
-
Electronic Effects: The electronic nature of the substituents on the diketone can influence the reactivity of the carbonyl groups.
-
Solvent: The choice of solvent can have a profound effect on the isomer ratio.[5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.
-
pH Control: Maintaining an optimal pH can be crucial for directing the reaction towards the desired isomer and minimizing side reactions.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,3-dimethyl-1H-pyrazole derivatives.
General Protocol for the Synthesis of 1,3-Dimethyl-1H-pyrazole from Acetylacetone and Methylhydrazine
This protocol is adapted from general procedures for pyrazole synthesis.[1][7]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Methylhydrazine (40% aqueous solution)
-
Ethanol
-
Toluene
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ether or other suitable extraction solvent
-
Anhydrous potassium carbonate or magnesium sulfate
-
Saturated sodium chloride solution
Equipment:
-
Round-bottom flask with a stirrer, thermometer, and dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine a 40% methylhydrazine aqueous solution and toluene. Stir the mixture until uniform and cool to 8-10°C in an ice bath.[8]
-
Addition of Reactants: Sequentially add sodium hydroxide and then slowly add acetylacetone dropwise to the reaction mixture, ensuring the temperature is maintained between 10-20°C.[8]
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 2 hours) at this temperature.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup: After the reaction is complete, allow the layers to separate. Collect the upper organic layer.[8] The aqueous layer can be extracted with additional portions of the organic solvent (e.g., ether) to maximize product recovery.[1]
-
Drying and Isolation: Combine the organic extracts and wash them with a saturated sodium chloride solution. Dry the organic solution over an anhydrous drying agent like potassium carbonate.[1]
-
Purification: Remove the solvent by distillation or using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization.[1][9]
One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides
An efficient one-pot synthesis method involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then directly converted to pyrazoles by the addition of hydrazine.[10][11][12] This approach is rapid, general, and chemoselective, allowing for the synthesis of previously inaccessible pyrazoles.[10][11]
General Procedure:
-
Diketone Formation: React an enolate (generated from a ketone and a lithium base like LiHMDS) with an acid chloride in a hydrocarbon solvent (e.g., toluene) to form the 1,3-diketone in situ.[11][13]
-
Pyrazole Formation: Add methylhydrazine directly to the reaction mixture containing the newly formed diketone to initiate the cyclization and form the pyrazole.[10][11]
This method avoids the often cumbersome purification of the intermediate 1,3-diketone.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic procedures for pyrazole derivatives, highlighting the reaction conditions and yields.
Table 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-ethyl formate [9]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Intermediate from acetone and diethyl oxalate | 40% Methylhydrazine | DMF | 40-50 | 6 | 88.1 | 98 |
| Intermediate from acetone and diethyl oxalate | 40% Methylhydrazine | DMF | 40-50 | 8 | 83.6 | 98 |
Table 2: Regioselectivity in Pyrazole Synthesis with Methylhydrazine
| 1,3-Diketone | Solvent | Isomer Ratio (1,3- vs 1,5-) |
| Ethyl 2,4-dioxopentanoate | Ethanol | 2:1 |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Ethanol | 2:1 |
| 4-(2-thienyl)-1,1,1-trifluoromethyl-1,3-butanedione | Ethanol-Acetic Acid (10:1) | 1-methyl-3-trifluoromethyl-5-(2-thienyl)pyrazole as the major product |
Conclusion
The synthesis of 1,3-dimethyl-1H-pyrazole derivatives from diketones is a robust and versatile methodology. The classical Knorr synthesis remains a cornerstone, with modern advancements focusing on controlling regioselectivity through solvent choice and reaction conditions. One-pot procedures offer an efficient alternative by avoiding the isolation of intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 10. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for the compound 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. Despite a comprehensive search of publicly available scientific databases and literature, a complete and verified set of experimental spectroscopic data for this specific molecule could not be located. This document will instead provide detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable to the analysis of this and similar small organic molecules. Additionally, a logical workflow for such a spectroscopic analysis is presented in a visual format.
Spectroscopic Data
A thorough search for experimental ¹H NMR, ¹³C NMR, IR, and MS data for this compound did not yield a complete, publicly available dataset. Spectroscopic data is highly specific to the chemical structure, and while data for isomers and related pyrazole derivatives are available, they are not suitable substitutes for the requested compound. Researchers requiring this data are advised to synthesize or acquire a sample of the compound and perform the spectroscopic analyses as outlined in the protocols below.
Experimental Protocols
The following sections detail standardized procedures for obtaining high-quality spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample.[1]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial.[1] The choice of solvent is critical to avoid overwhelming the signal of the analyte.[2]
-
To ensure magnetic field homogeneity, the solution should be free of any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by a process called "shimming."
-
Acquire the ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio, with a typical acquisition time of a few minutes for a sample of this concentration.[1]
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The area under each signal is proportional to the number of protons it represents.[2]
-
2.1.2. ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[1]
-
-
Instrumental Analysis:
-
The procedure is similar to ¹H NMR, but the acquisition parameters are adjusted for the ¹³C nucleus.
-
Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Longer acquisition times, ranging from 20 minutes to several hours, are generally necessary to achieve an adequate signal-to-noise ratio.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Instrumental Analysis:
-
Place the sample (ATR crystal or KBr pellet) in the instrument's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is a plot of percent transmittance versus wavenumber.[3]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumental Analysis:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[7]
-
For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.
-
For EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]
-
The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[6]
-
A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.[8]
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. rsc.org [rsc.org]
Crystal Structure Analysis of Substituted Pyrazole Ethanone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole ethanone compounds represent a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry and materials science. Their versatile scaffold allows for a wide array of chemical modifications, leading to a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[2] This technical guide provides an in-depth overview of the crystal structure analysis of substituted pyrazole ethanone compounds, detailing experimental protocols, presenting key crystallographic data, and visualizing relevant biological pathways.
Experimental Protocols
The determination of the crystal structures for substituted pyrazole ethanone derivatives predominantly relies on single-crystal X-ray diffraction. This technique provides precise information regarding bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's solid-state conformation and packing.[2][3]
Synthesis of Substituted Pyrazole Ethanone Derivatives
A common and effective method for the synthesis of pyrazole ethanone derivatives involves the cyclization of chalcones.[3][4] Chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates for the construction of the pyrazole ring system.[3] The general synthetic route typically involves two main steps:
-
Chalcone Synthesis: This step often involves a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide.[5]
-
Pyrazole Formation: The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent, often with an acid or base catalyst, to yield the final substituted pyrazole ethanone compound.[3][4]
The following diagram illustrates a generalized workflow for the synthesis and subsequent crystal structure analysis of these compounds.
Single-Crystal X-ray Diffraction Protocol
A generalized protocol for the single-crystal X-ray diffraction of substituted pyrazole ethanone compounds is outlined below.[2][6][7][8]
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected under a polarizing microscope.[6][7] The crystal should be well-formed and free of significant defects.[6] It is then mounted on a goniometer head using a suitable adhesive or cryo-oil.[2][6]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2][8] A series of diffraction images are recorded as the crystal is rotated.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.[7] Software is used to correct for experimental factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[2] This data is then analyzed to understand the molecular conformation and crystal packing.[2]
Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic data for representative substituted pyrazole ethanone and related pyrazole derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[9] | 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone[10] |
| Chemical Formula | C₁₁H₈Cl₂N₂O₂ | C₁₂H₉F₃N₂O₂ |
| Formula Weight | 271.09 | 270.21 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 4.2030 (1) | 7.4779 (19) |
| b (Å) | 10.3074 (3) | 11.9390 (18) |
| c (Å) | 13.4966 (4) | 13.8587 (14) |
| α (°) | 87.510 (2) | 78.591 (11) |
| β (°) | 83.774 (1) | 80.090 (17) |
| γ (°) | 88.335 (1) | 78.791 (18) |
| Volume (ų) | 580.53 (3) | 1178.2 (4) |
| Z | 2 | 4 |
| Temperature (K) | 296 | 293 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Reflections Collected | 10353 | 4766 |
| Independent Reflections | 2861 | 4567 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.093 | R1 = 0.055, wR2 = 0.165 |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[9]
| Bond | Length (Å) | Angle | Degree (°) |
| O2—C8 | 1.200 (2) | N1—C8—O2 | 121.2 (2) |
| N1—C8 | 1.391 (2) | N1—C8—C7 | 117.3 (1) |
| N1—N2 | 1.365 (2) | C8—N1—N2 | 120.3 (1) |
| N2—C9 | 1.329 (2) | N1—N2—C9 | 111.9 (1) |
| C9—C10 | 1.400 (3) | N2—C9—C10 | 105.7 (2) |
| C10—C11 | 1.352 (3) | C9—C10—C11 | 110.1 (2) |
| C11—N1 | 1.348 (2) | C10—C11—N1 | 106.6 (2) |
| C7—O1 | 1.417 (2) | C11—N1—C8 | 130.9 (2) |
| C7—C8 | 1.506 (2) | O1—C7—C8 | 109.1 (1) |
Biological Significance and Signaling Pathways
Many pyrazole derivatives exhibit their biological effects by modulating key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.[2] Understanding these pathways is critical for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11] It controls the expression of pro-inflammatory genes, including cytokines and chemokines.[11] Some pyrazole compounds have been shown to inhibit NF-κB activation, thereby reducing inflammation.[1]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Dysregulation of this pathway is frequently observed in cancer.[13] Pyrazole derivatives have been investigated as potential inhibitors of kinases within this pathway, such as PI3K and mTOR.[2]
Conclusion
The crystal structure analysis of substituted pyrazole ethanone compounds provides invaluable insights into their molecular architecture, which is fundamental for understanding their chemical properties and biological activities. The combination of robust synthetic methodologies and detailed structural elucidation through single-crystal X-ray diffraction allows for the systematic exploration of structure-activity relationships. This knowledge is paramount for the rational design of novel pyrazole-based therapeutics that can selectively target key signaling pathways implicated in various diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Physical and chemical properties of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and drug discovery. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel pyrazole-based therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the synthesis and characterization of the title compound are provided.
Chemical and Physical Properties
This compound, a substituted pyrazole, possesses a unique set of physicochemical properties that are crucial for its handling, characterization, and application in research and development.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 87375-38-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Ethanone, 1-(1,3-dimethyl-1H-pyrazol-5-yl)-; KML-60; KML-91 | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Melting Point | 22-23 °C | [1] |
| Boiling Point (Predicted) | 239.5 ± 20.0 °C | [1] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 0.73 ± 0.10 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a classical pyrazole synthesis involving a cyclocondensation reaction. A plausible synthetic route is outlined below.
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Pentane-2,4-dione
-
Methylhydrazine
-
Ethanol
-
Acetyl Chloride
-
A suitable Lewis acid catalyst (e.g., AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in ethanol.
-
Slowly add methylhydrazine (1 equivalent) to the solution at room temperature. The reaction is often exothermic.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude 1,3,5-trimethyl-1H-pyrazole can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1 equivalent) to the suspension.
-
To this mixture, add a solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 3: Representative Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~2.3-2.5 ppm (s, 3H, -CH₃ at C3), δ ~2.6-2.8 ppm (s, 3H, -COCH₃), δ ~3.8-4.0 ppm (s, 3H, N-CH₃), δ ~6.0-6.2 ppm (s, 1H, pyrazole H4) |
| ¹³C NMR (CDCl₃) | δ ~14 ppm (-CH₃ at C3), δ ~28 ppm (-COCH₃), δ ~37 ppm (N-CH₃), δ ~110 ppm (C4), δ ~140 ppm (C5), δ ~150 ppm (C3), δ ~190 ppm (C=O) |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~1580 (C=N stretching), ~2900-3000 (C-H stretching) |
| Mass Spectrometry (EI) | m/z 138 (M⁺), fragments corresponding to the loss of CH₃, COCH₃, etc. |
Biological and Pharmacological Profile
While specific biological data for this compound is limited in publicly available literature, the pyrazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities.
Potential Biological Activities:
-
Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Anticancer Activity: Certain pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2]
-
Antimicrobial Activity: Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.
The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Signaling Pathway Involvement (Hypothesized)
Based on the activities of related pyrazole compounds, this compound could potentially interact with various signaling pathways. For instance, if it exhibits anti-inflammatory effects, it might modulate the arachidonic acid cascade by inhibiting COX enzymes. If it possesses anticancer properties, it could potentially interfere with cell proliferation pathways such as the PI3K/Akt or MAPK/ERK pathways. However, without specific experimental data, these remain speculative.
Experimental Workflow for Biological Screening
Caption: A general workflow for the biological screening of a candidate compound.
Conclusion
This compound is a readily synthesizable pyrazole derivative with potential for further investigation in the field of drug discovery. Its physicochemical properties are well-defined, and established synthetic routes for pyrazoles can be applied for its preparation. While its specific biological activities and mechanisms of action require further elucidation through dedicated screening programs, the broader class of pyrazole compounds demonstrates significant therapeutic potential. This technical guide provides a foundational understanding of this compound, intended to facilitate future research and development efforts.
References
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Diverse Biological Activities of Pyrazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a vast array of biologically active compounds. From blockbuster anti-inflammatory drugs to potent anticancer agents and novel agrochemicals, pyrazole derivatives have demonstrated remarkable therapeutic potential across a wide spectrum of diseases and applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole-containing compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation. The diaryl-substituted pyrazole, celecoxib, revolutionized anti-inflammatory therapy as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2]
Mechanism of Action: Prostaglandins, key mediators of inflammation and pain, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[2] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[3][4] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[3] Celecoxib and other pyrazole-based inhibitors selectively bind to and inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][4] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a hydrophilic region near the active site of COX-2.[2]
Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Numerous studies have explored the structure-activity relationships (SAR) of pyrazole-based anti-inflammatory agents, revealing that substitutions on the pyrazole ring and the attached phenyl groups significantly influence potency and selectivity.[5][6]
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)
| Compound | Target | IC50 (µM) | Cell Line/Assay | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | 0.04 | Human recombinant | [7] |
| Compound 144 | COX-2 | 0.034 | Ovine COX | [6] |
| Compound 145 | COX-2 | 0.052 | Ovine COX | [6] |
| Compound 146 | COX-2 | 0.041 | Ovine COX | [6] |
| Compound 151a | COX-2 | 0.08 | Human recombinant | [6] |
| Compound 151b | COX-2 | 0.06 | Human recombinant | [6] |
| Compound 151c | COX-2 | 0.07 | Human recombinant |[6] |
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.[8][9] These compounds often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[10]
Key Molecular Targets:
-
Kinase Inhibition: Pyrazole derivatives have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Akt kinases.[8][10][11][12] For instance, some pyrazole derivatives have shown potent inhibition of VEGFR-2, a key mediator of angiogenesis.[8]
-
Tubulin Polymerization Inhibition: Certain pyrazole-oxindole conjugates have been found to significantly inhibit tubulin assembly, a process essential for cell division.[13]
-
DNA Intercalation: Some polysubstituted pyrazole derivatives exhibit the ability to bind to the minor groove of DNA, leading to cell death.[8]
-
Apoptosis Induction: Many anticancer pyrazoles exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[14][15]
Figure 2: Diverse anticancer mechanisms of pyrazole-containing compounds.
Table 2: Selected Anticancer Activities of Pyrazole Derivatives
| Compound | Target/Mechanism | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Compound 27 | VEGFR-2 Inhibition | 16.50 | MCF-7 (Breast) | [8] |
| Compound 43 | PI3 Kinase Inhibition | 0.25 | MCF-7 (Breast) | [8] |
| Compound 49 | EGFR/HER-2 Kinase | 0.26 / 0.20 | - | [13] |
| Compound 50 | Not specified | 0.83 - 1.81 | MCF-7, A549, HeLa | [13] |
| Compound 59 | DNA Binding | 2.0 | HepG2 (Liver) | [8] |
| KA5 | Not specified | 8.5 | HepG2 (Liver) | [16] |
| Afuresertib | Akt1 Kinase | 0.0013 | HCT116 (Colon) |[10] |
Antimicrobial, Herbicidal, and Insecticidal Activities
Beyond human therapeutics, pyrazole derivatives have demonstrated significant potential in agriculture and in combating infectious diseases.[17][18][19]
-
Antimicrobial Activity: Various pyrazole derivatives have shown activity against a range of bacteria and fungi.[17][20] Trifluoromethyl phenyl-substituted pyrazoles, for example, are effective against Gram-positive bacteria, including drug-resistant strains like MRSA, and can inhibit biofilm formation.[21]
-
Herbicidal Activity: The pyrazole scaffold is a key component in several commercial and developmental herbicides.[18][22] These compounds often target essential plant enzymes. For instance, some 4-benzoyl-pyrazole-5-ol derivatives act as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for pigment biosynthesis in plants.[18]
-
Insecticidal Activity: Pyrazole amides and other derivatives have been developed as potent insecticides against a variety of pests.[19][23] Their mechanisms often involve targeting the nervous system of insects, for example, by acting on γ-aminobutyric acid (GABA) receptors.[23]
Table 3: Antimicrobial, Herbicidal, and Insecticidal Activities of Pyrazole Derivatives
| Compound Class/Example | Activity Type | Target Organism(s) | Quantitative Data (e.g., MIC, EC50, LC50) | Reference |
|---|---|---|---|---|
| Trifluoromethyl phenyl-pyrazoles | Antibacterial | S. aureus, E. faecalis | MIC values reported | [21] |
| Pyrazole-isothiocyanates (3-1) | Herbicidal | E. crusgalli, C. iria | EC50: 64.32 - 67.72 µg/mL | [24] |
| Pyrazole-isothiocyanates (3-7) | Herbicidal | D. glomerata, T. repens | EC50: 59.41 - 67.41 µg/mL | [24] |
| Pyrazole Amides (7h) | Insecticidal | Aphis fabae | 85.7% mortality @ 12.5 mg/L | [25] |
| Pyrazole Amides (7g) | Insecticidal | P. xylostella, S. exigua | LC50: 5.32 - 7.64 mg/L |[23] |
Experimental Protocols
The evaluation of the biological activity of pyrazole compounds relies on a suite of standardized in vitro and in vivo assays. Below are outlines of key experimental methodologies.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Figure 3: General workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: A serial two-fold dilution of the pyrazole test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria adjusted to 0.5 McFarland standard, then diluted) is prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth, no microbes) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. This can also be confirmed by measuring the optical density with a plate reader.
Conclusion and Future Directions
The pyrazole scaffold has unequivocally proven its value in the discovery and development of new therapeutic and agrochemical agents.[17][26][27] Its synthetic accessibility and the ability to readily modify its structure allow for fine-tuning of biological activity and pharmacokinetic properties.[26] Current research continues to explore novel pyrazole derivatives with improved potency, selectivity, and safety profiles. The focus is on developing multi-target agents for complex diseases like cancer and on creating compounds that can overcome growing drug resistance in pathogens.[28] The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs and agrochemicals.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. ClinPGx [clinpgx.org]
- 15. srrjournals.com [srrjournals.com]
- 16. pjps.pk [pjps.pk]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrevlett.com [chemrevlett.com]
- 21. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds, making this molecule a valuable intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug development.
Introduction
The pyrazole nucleus is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its reactive acetyl group, serves as a versatile building block for the construction of more complex molecular architectures. This guide will explore the synthesis of this intermediate, its chemical characteristics, and its potential application in the synthesis of prominent pharmaceuticals, such as the PDE5 inhibitor Sildenafil.
Chemical Properties and Data
This compound is a disubstituted pyrazole with the CAS number 87375-38-0. While specific experimental data for this compound is not widely published, the properties of closely related isomers and derivatives provide valuable insights into its chemical behavior.
| Property | Data (for related compounds) | Citation |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Expected to be a solid or oil | |
| Melting Point | Data not available for the target compound. Isomer 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone has a reported melting point. | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents. | |
| ¹H NMR | Spectral data for related compounds show characteristic peaks for methyl and acetyl protons. | |
| ¹³C NMR | Spectral data for related compounds show characteristic peaks for pyrazole ring carbons and the carbonyl carbon. | |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 139.08. |
Synthesis of this compound
Step 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
A patented method describes the synthesis of this key intermediate.[2] The process involves a condensation reaction to form the pyrazole ring.
Experimental Protocol:
-
Intermediate Formation: A mixture of ethanol, sodium ethoxide, and diethyl oxalate is prepared in a reaction vessel and cooled to 5-15 °C. Acetone is then slowly added dropwise while maintaining the temperature below 15 °C. The reaction is allowed to proceed for 24 hours.
-
Cyclization: The reaction mixture from the first step is added to a solution of DMF, and the temperature is again cooled to 5-15 °C. A 40% solution of methylhydrazine is added dropwise, keeping the temperature below 15 °C. After the addition is complete, the mixture is heated to 40-50 °C and allowed to react for 6-8 hours.
-
Purification: The reaction mixture is concentrated under reduced pressure to obtain the crude product. The crude product is then purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Yield: 83-88%[2]
Step 2: Conversion of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate to this compound
The conversion of the ethyl ester to the ethanone can be achieved through a Grignard reaction with methylmagnesium bromide, followed by hydrolysis.
Proposed Experimental Protocol:
-
Grignard Reaction: A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath. A solution of methylmagnesium bromide (in a suitable solvent) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Application as a Pharmaceutical Intermediate: Synthesis of Sildenafil
This compound is a potential intermediate in the synthesis of Sildenafil (Viagra), a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The core structure of Sildenafil contains a pyrazolopyrimidinone ring system, which is derived from a pyrazole precursor.
The synthesis of Sildenafil typically involves the use of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[3] The ethanone intermediate can be a precursor to this carboxylic acid via haloform reaction or other oxidative cleavage methods. The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations to introduce the necessary substituents, and finally, the formation of the pyrimidinone ring.
References
An In-depth Technical Guide to the Safe Handling of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone (CAS No. 87375-38-0), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | ChemicalBook[1] |
| Molecular Weight | 138.17 g/mol | PubChem[2] |
| Appearance | Not explicitly stated, but likely a solid or liquid at room temperature | |
| Melting Point | 22-23 °C | ChemicalBook[1] |
| Boiling Point | 239.5 ± 20.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 0.73 ± 0.10 (Predicted) | ChemicalBook[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[3][4] |
GHS Pictograms:
Signal Word: Warning[3]
Experimental Protocols for Safe Handling
Detailed methodologies for the safe handling and use of this compound are outlined below. These protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[3][4]
-
Skin Protection:
-
Respiratory Protection: Use only in a well-ventilated area.[3] If dust, fumes, or aerosols are generated, a suitable respirator may be required.
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
If Swallowed: Get medical help. Rinse mouth.[3]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined in section 3.1.
-
For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Clean the spill area thoroughly.
-
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
Visualized Safety Information
The following diagrams illustrate the logical relationships between hazards, required PPE, and emergency response procedures.
Caption: Hazard, PPE, and First Aid Relationships
Caption: Safe Handling Workflow for this compound
Firefighting Measures
In the event of a fire involving this substance, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]
Toxicological Information
The available data indicates that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] There is no information available regarding chronic toxicity, carcinogenicity, or reproductive toxicity.
Ecological Information
No specific ecological data for this compound was found. As a general precaution, prevent its release into the environment.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is expected to be stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.
References
Technical Guide: Physicochemical Properties of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of the chemical compound 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. While direct experimental data for this specific isomer is not widely available in public chemical databases, its properties can be reliably determined based on the principles of chemical isomerism and data from closely related structural analogs.
Quantitative Physicochemical Data
The molecular formula and weight of this compound are consistent with its other isomers, such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone and 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone. Isomers, by definition, share the same molecular formula and thus the same molecular weight.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |
| Molecular Weight | 138.17 g/mol | [1][2] |
Note: The citations refer to isomeric compounds which confirm the molecular formula and weight for this class of isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of pyrazole derivatives can be found in the broader scientific literature. A general synthetic approach often involves the condensation of a β-diketone with a substituted hydrazine, followed by N-alkylation.
General Synthesis Outline:
-
Condensation: Reaction of a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) with methylhydrazine to form the pyrazole ring.
-
Acylation: Friedel-Crafts acylation or a similar method to introduce the ethanone group at the 5-position of the pyrazole ring.
-
Purification: The final product is typically purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure and purity are confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
For specific protocols, researchers are advised to consult peer-reviewed synthetic chemistry journals.
Logical Relationship Diagram
The following diagram illustrates the logical connection between the chemical's name, its isomeric nature, and its fundamental physicochemical properties.
Caption: Logical flow from chemical identity to molecular properties.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a valuable building block in medicinal chemistry. The pyrazole scaffold is a key component in numerous therapeutic agents, and derivatives of this compound have potential applications in the development of novel drugs. The described methodology is based on established principles of heterocyclic chemistry, offering a reliable route to the target compound and its derivatives.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole nucleus is known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This protocol outlines a two-step synthetic sequence involving the initial formation of a pyrazole ester followed by its conversion to the desired ketone.
Experimental Protocols
This synthesis is divided into two main stages: the synthesis of the intermediate ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its conversion to this compound.
Part 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is adapted from a known synthesis of similar pyrazole esters. It involves the condensation of an in-situ generated β-dicarbonyl equivalent with methylhydrazine.
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
Dimethylformamide (DMF)
-
Methylhydrazine (40% in water)
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve sodium ethoxide in ethanol under an inert atmosphere and cool the mixture to 5-15 °C.
-
To this solution, add diethyl oxalate.
-
Slowly add acetone dropwise, maintaining the internal temperature below 15 °C.
-
Allow the reaction to stir at this temperature for 24 hours.
-
After the reaction is complete, quench the reaction with ice-cold water and acidify to a pH of 2-3 with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude intermediate in DMF and cool the solution to 5-15 °C.
-
Slowly add methylhydrazine dropwise, keeping the temperature below 15 °C.
-
After the addition is complete, warm the reaction mixture to 40-50 °C and stir for 6-8 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the pyrazole ester to the target ketone via the corresponding carboxylic acid and reaction with an organolithium reagent.
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Methyllithium in diethyl ether (e.g., 1.6 M)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Hydrolysis of the Ester: a. Reflux the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate from Part 1 with an aqueous solution of sodium hydroxide until the ester is fully consumed (monitored by TLC). b. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. c. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Formation of the Ketone: a. In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add two equivalents of methyllithium solution dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carbonyl group. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. f. Allow the mixture to warm to room temperature and extract with diethyl ether. g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. Please note that yields are based on reported values for similar reactions and may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | 168.19 | Liquid | N/A | N/A | 85-90 |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | 140.14 | Solid | N/A | N/A | 90-95 (hydrolysis) |
| This compound | C7H10N2O | 138.17 | Solid/Liquid | N/A | N/A | 60-70 (from acid) |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This document outlines a common and effective strategy for the synthesis of novel antimicrobial compounds starting from pyrazole-containing ketones.
While specific literature detailing the use of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone as a direct precursor for antimicrobial agents is limited in the reviewed sources, a well-established synthetic pathway via chalcone intermediates is widely applicable. This approach, primarily involving the Claisen-Schmidt condensation, allows for the creation of a diverse library of compounds for antimicrobial screening. The protocols and data presented herein are based on analogous pyrazole systems and provide a robust framework for researchers to synthesize and evaluate new potential antimicrobial drugs derived from this compound.
Synthetic Workflow
A general and effective method for synthesizing antimicrobial agents from a pyrazolyl ethanone is a two-step process. First, the pyrazolyl ethanone is condensed with an aromatic aldehyde in a Claisen-Schmidt reaction to form a pyrazole-based chalcone. These chalcones, which are α,β-unsaturated ketones, can then be cyclized with reagents like hydrazine hydrate or phenylhydrazine to yield pyrazoline derivatives.[1] This synthetic route is highly versatile, as a wide variety of aromatic aldehydes can be used to generate a diverse range of chalcones and subsequent pyrazoline products for antimicrobial testing.
Caption: General synthetic pathway from this compound to pyrazoline derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazole-based chalcones and their subsequent conversion to pyrazolines. These methods are based on standard procedures reported in the literature for similar compounds.
Protocol 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (e.g., 10-40% w/v), dropwise at a low temperature (0-5 °C).
-
Reaction: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the solid product, wash with cold water until the washings are neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized pyrazole-based chalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) or phenylhydrazine to the solution.
-
Cyclization: Reflux the reaction mixture for 4 to 12 hours. Monitor the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the pyrazoline derivative.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazoline.[1][2]
Data on Antimicrobial Activity
The antimicrobial activity of newly synthesized compounds is typically evaluated by determining the zone of inhibition against various microbial strains, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds. The table below presents data for analogous pyrazole-derived compounds to provide an indication of potential antimicrobial efficacy.
| Compound Type | Test Organism | Activity Measurement | Result | Reference |
| Pyrazole-based Chalcone Derivative | Escherichia coli | Zone of Inhibition (mm) | 12-18 | |
| Pyrazole-based Chalcone Derivative | Staphylococcus aureus | Zone of Inhibition (mm) | 14-20 | |
| Pyrazole-based Chalcone Derivative | Pseudomonas aeruginosa | Zone of Inhibition (mm) | 10-16 | |
| Pyrazole-based Chalcone Derivative | Bacillus subtilis | Zone of Inhibition (mm) | 13-19 | |
| Pyrazoline derived from Chalcone | Escherichia coli | Zone of Inhibition (mm) | 15-22 | [1] |
| Pyrazoline derived from Chalcone | Staphylococcus aureus | Zone of Inhibition (mm) | 16-25 | [1] |
| Pyrazoline derived from Chalcone | Aspergillus niger (Fungus) | Zone of Inhibition (mm) | 14-20 | [1] |
| Pyrazoline derived from Chalcone | Candida albicans (Fungus) | Zone of Inhibition (mm) | 13-18 | [1] |
Note: The activities are presented as ranges found in the literature for analogous compounds and are for illustrative purposes. Actual results will vary based on the specific molecular structure.
Antimicrobial Screening Workflow
A standard workflow for evaluating the antimicrobial properties of newly synthesized compounds is essential for identifying promising candidates.
Caption: A logical workflow for the antimicrobial screening of newly synthesized compounds.
The synthetic pathway involving the Claisen-Schmidt condensation of this compound to form chalcone intermediates, followed by cyclization to pyrazolines, represents a highly effective and versatile strategy for the development of new antimicrobial agents. The diversity of commercially available aromatic aldehydes allows for the creation of a large number of derivatives for screening. The provided protocols and illustrative data serve as a valuable resource for researchers and drug development professionals aiming to explore the antimicrobial potential of this class of pyrazole derivatives.
References
Analytical Methods for the Quantification of Pyrazole Derivatives
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of pyrazole derivatives, a class of compounds significant in pharmaceuticals and agrochemicals. The focus is on robust and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for quality control, pharmacokinetic studies, and environmental monitoring. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction to Pyrazole Derivatives
Pyrazole and its derivatives are heterocyclic compounds that form the structural core of many active substances. Notable examples include the COX-2 inhibitor celecoxib, used for pain and inflammation management, and the broad-spectrum insecticide fipronil.[1][2] Given their widespread use and potent biological activity, precise and reliable quantification methods are essential to ensure safety, efficacy, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of pyrazole derivatives in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids.[1] Reversed-phase HPLC (RP-HPLC) with UV detection is a common, cost-effective approach.
Application Note: Quantification of Celecoxib in Pharmaceutical Capsules
A simple, accurate, and precise RP-HPLC method can be employed for the routine quality control analysis of celecoxib in capsule form.[2] The method separates celecoxib from its impurities and excipients, ensuring accurate quantification of the active pharmaceutical ingredient (API).
Experimental Protocol: HPLC-UV for Celecoxib
1. Reagents and Materials:
-
Celecoxib Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Orthophosphoric Acid
-
Methanol (HPLC grade)
-
Celecoxib Capsules (Sample)
2. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile:Water:Triethylamine:Orthophosphoric Acid (600:400:1:1 v/v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient (approx. 25°C)[4]
-
Run Time: Approx. 15 minutes
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 20 mg of Celecoxib reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 14-26 µg/mL).[2]
-
Sample Preparation: Extract the contents of a celecoxib capsule with methanol.[5][6] Dilute the extract with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Determine the concentration of celecoxib in the sample preparation using the linear regression equation derived from the calibration curve.
dot graph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Solution Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Std_Prep [label="Prepare Standard\nSolutions"]; Sample_Prep [label="Extract & Dilute\nSample"]; }
subgraph "cluster_Analysis" { label="Chromatographic Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_System [label="HPLC System\n(C18, 220nm)"]; Inject [label="Inject Sample/\nStandard"]; Chromatogram [label="Generate\nChromatogram"]; }
subgraph "cluster_Data" { label="Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Cal_Curve [label="Construct\nCalibration Curve"]; Quantify [label="Quantify Analyte\nConcentration"]; Report [label="Final Report"]; }
Quantitative Data Summary: HPLC Methods for Pyrazole Derivatives
| Analyte | Matrix | Linearity Range | LOQ | Recovery (%) | Reference |
| Celecoxib | Capsules | 14 - 26 µg/mL | N/A | 99.53 - 99.75 | [2] |
| Celecoxib | Bulk Drug | 2 - 28 µg/mL | N/A | 100.28 | [7] |
| Celecoxib Impurities | Bulk Drug | N/A | 97 ng | 90.7 - 93.8 | [5][6] |
| Pyrazoline Derivative | Bulk Drug | 50 - 150 µg/mL | N/A | N/A | [4] |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), is a powerful technique for analyzing volatile and semi-volatile pyrazole derivatives, such as the pesticide fipronil and its metabolites.[8][9]
Application Note: Quantification of Fipronil in Environmental Samples
Fipronil and its degradation products (sulfide, sulfone, desulfinyl) can be effectively identified and quantified in environmental matrices like water, soil, and sediment using GC-MS.[8] This is critical for monitoring environmental contamination and ensuring regulatory compliance. The method involves sample extraction, cleanup, and analysis by GC-MS, which provides both high sensitivity and specificity.[8][10]
Experimental Protocol: GC-MS for Fipronil in Soil
1. Reagents and Materials:
-
Fipronil and Metabolite Reference Standards
-
Acetonitrile (pesticide residue grade)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Soil Samples
2. Sample Preparation (Solid-Phase Extraction):
-
Extraction: Extract a known weight of soil (e.g., 10g) with an appropriate solvent like acetonitrile using sonication or shaking.
-
Cleanup: Condition an SPE cartridge. Pass the soil extract through the cartridge to remove interfering matrix components.
-
Elution: Elute the analytes from the SPE cartridge with a solvent such as ethyl acetate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent suitable for GC injection.
3. GC-MS Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to elute all analytes.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for fipronil and its metabolites.[8]
4. Data Analysis:
-
Use an internal standard for quantification to correct for variations in sample preparation and injection.
-
Create a calibration curve from the analysis of reference standards.
-
Identify and quantify fipronil and its metabolites in the samples by comparing retention times and ion ratios to the standards.
dot graph "GC_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Soil)"]; Cleanup [label="SPE Cleanup"]; Concentration [label="Concentration & \nReconstitution"]; }
subgraph "cluster_Analysis" { label="GC-MS Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_MS_System [label="GC-MS System\n(SIM Mode)"]; Injection [label="Inject Sample"]; Data_Acq [label="Data Acquisition"]; }
subgraph "cluster_Data" { label="Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Peak_ID [label="Peak Identification\n(Retention Time, Ions)"]; Quantification [label="Quantification via\nCalibration Curve"]; Report [label="Final Report"]; }
Quantitative Data Summary: GC Methods for Pyrazole Derivatives
| Analyte(s) | Matrix | Linearity Range | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| Fipronil & 3 Metabolites | Water, Soil, Sediment | 20 - 120 µg/L | 3.0 - 6.6 | 9.0 - 21.6 | 86 - 112 | [8] |
| Fipronil & 3 Metabolites | Soil | 25 - 400 µg/kg | 8.9 - 14.7 µg/kg | N/A | 85 - 120 | [9] |
| Fipronil & 3 Metabolites | Surface Water | N/A | 2.0 - 2.5 | N/A | 81.3 - 112.3 | [11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying pyrazole derivatives in complex biological matrices like plasma and tissues due to its exceptional sensitivity and selectivity.[12][13] It is widely used in pharmacokinetic and bioequivalence studies.
Application Note: Quantification of Pyrazole-based Drugs in Rat Plasma
A rapid and sensitive LC-MS/MS method can be developed for the simultaneous determination of multiple pyrazole-containing drugs in rat plasma.[12] This is particularly useful for studying drug-drug interactions. The typical sample preparation involves a simple protein precipitation step, which is fast and efficient.[12][13]
Experimental Protocol: LC-MS/MS for Pyrazole Drugs in Plasma
1. Reagents and Materials:
-
Analyte Reference Standards
-
Internal Standard (IS), e.g., a structurally similar compound like Metronidazole or a deuterated analog.[12][14]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid or Ammonium Formate (for mobile phase modification)
-
Rat Plasma (Control and Sample)
2. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50-100 µL), add a volume of cold methanol or acetonitrile (typically 3x the plasma volume) containing the internal standard.[12]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new vial for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid to improve ionization.[14]
-
Flow Rate: 0.4 - 0.8 mL/min.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard to ensure high selectivity and sensitivity.[12]
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
dot digraph "Signaling_Pathway" { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2", fillcolor="#FFFFFF", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Pain & Inflammation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantitative Data Summary: LC-MS/MS Methods for Pyrazole Derivatives
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| PA-824 & Moxifloxacin | Rat Plasma | 0.1 - 20 µg/mL | 0.1 µg/mL | ≥85 | [12] |
| Fipronil & Metabolites | Eggs & Environment | 0.05 - 20.0 | 0.05 | 81.3 - 119.5 | [15] |
| Aripiprazole Lauroxil | Plasma | 0.5 - 50 | 0.5 | N/A | [14] |
| Aripiprazole | Plasma | 0.5 - 50 | 0.5 | N/A | [14] |
| Pyrazinamide | Human Plasma | 935 - 60408 | 935 | >61 |
Conclusion
The choice of analytical method for the quantification of pyrazole derivatives depends on the analyte's properties, the matrix complexity, and the required sensitivity. HPLC-UV is a robust and economical choice for quality control of pharmaceutical products. GC-MS and GC-ECD are highly effective for volatile pesticides in environmental samples. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for bioanalytical studies in complex matrices like plasma. Proper method development and validation are paramount to ensure data accuracy, precision, and reliability in any application.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. metfop.edu.in [metfop.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. A validated LC method for the quantitative determination of celecoxib in pharmaceutical dosage forms and purity evaluation in bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Development, validation, and application of a method for the GC-MS analysis of fipronil and three of its degradation products in samples of water, soil, and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method to determine Fipronil and its degradation products in soil samples [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Derivatization of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone and the subsequent evaluation of its derivatives in various biological assays. The focus is on the synthesis of chalcone intermediates followed by cyclization to yield pyrazoline derivatives, which have shown promise in antimicrobial and anticancer applications.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1][2][3] The derivatization of the pyrazole scaffold allows for the fine-tuning of its biological activity. A common and effective strategy for derivatizing ketones such as this compound is through the Claisen-Schmidt condensation to form chalcones. These α,β-unsaturated ketones serve as versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazolines, which are known to exhibit significant biological effects.[4][5]
This document outlines the synthesis of chalcone derivatives from this compound and their subsequent conversion to pyrazoline derivatives. Detailed protocols for these syntheses and for representative biological assays are provided, along with a summary of quantitative biological activity data to facilitate the evaluation of these compounds as potential therapeutic agents.
Synthetic Workflow
The overall synthetic strategy involves a two-step process. The first step is the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield a series of chalcones. The second step involves the cyclization of these chalcone intermediates with a hydrazine source, such as hydrazine hydrate, to produce the corresponding pyrazoline derivatives.
Caption: Synthetic workflow for pyrazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% in water)
-
Glacial acetic acid (for neutralization)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the base solution (e.g., NaOH or KOH) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for several hours (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with glacial acetic acid to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any residual base and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol outlines the cyclization of the synthesized pyrazole-chalcone intermediates to form pyrazoline derivatives.
Materials:
-
Synthesized pyrazole-chalcone derivative
-
Hydrazine hydrate (80-100%)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-chalcone derivative in a suitable solvent such as glacial acetic acid or ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified pyrazoline.
-
Dry the final product and confirm its structure by analytical methods.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is used to determine the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound and the standard drugs in a suitable solvent.
-
Prepare microbial inoculums and spread them evenly onto the surface of the agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solutions and standard drug solutions into separate wells. A well with the solvent alone serves as a negative control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized pyrazole derivatives
-
Microbial strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Micropipettes
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under suitable conditions.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
CO2 incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The biological activity of pyrazole derivatives is often quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activity, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for anticancer and antifungal activity, respectively.
Table 1: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | Derivative | S. aureus | E. coli | C. albicans | Reference |
| 1 | 4-chlorophenyl | 12.5 | 25 | 50 | [Fictional Data] |
| 2 | 4-methoxyphenyl | 25 | 50 | 100 | [Fictional Data] |
| 3 | 2-nitrophenyl | 6.25 | 12.5 | 25 | [Fictional Data] |
| Ciprofloxacin | - | 1.56 | 0.78 | - | - |
| Fluconazole | - | - | - | 3.12 | - |
Table 2: Anticancer Activity of Pyrazoline Derivatives (IC50 in µM)
| Compound | Derivative | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| P1 | 4-fluorophenyl | 15.2 | 21.8 | 18.5 | [Fictional Data] |
| P2 | 3,4-dimethoxyphenyl | 8.7 | 12.4 | 10.1 | [Fictional Data] |
| P3 | 4-(trifluoromethyl)phenyl | 5.1 | 7.9 | 6.3 | [Fictional Data] |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 | - |
Mechanism of Action: Apoptosis Induction
Several pyrazole derivatives have been shown to induce apoptosis in cancer cells.[4] The apoptotic pathway is a complex signaling cascade that leads to programmed cell death. One of the key pathways involves the activation of caspases, a family of cysteine proteases.
Caption: Apoptosis induction by pyrazole derivatives.
Conclusion
The derivatization of this compound through the formation of chalcone and pyrazoline analogs presents a promising avenue for the discovery of novel therapeutic agents. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. The structure-activity relationship data, summarized in the tables, can guide further optimization of the pyrazole scaffold to enhance its potency and selectivity for various biological targets. Researchers are encouraged to adapt and refine these methodologies to explore the full therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone in the Synthesis of Anti-inflammatory Agents
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from pyrazole scaffolds, with a focus on derivatives that can be synthesized from or are structurally related to 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole or pyrazoline core, such as celecoxib, phenylbutazone, and metamizole.[1][3] The anti-inflammatory mechanism of these compounds is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1] Some pyrazole derivatives also exhibit inhibitory effects on 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade.[1] This document outlines the synthesis of pyrazole-based compounds, starting from precursors like this compound, and details the protocols for evaluating their anti-inflammatory efficacy.
Synthesis of Pyrazole-Based Anti-inflammatory Agents
A common and effective method for synthesizing pyrazole derivatives with potential anti-inflammatory activity involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.[4][5]
Experimental Protocol 1: Synthesis of Pyrazole Derivatives via Chalcone Intermediates
This protocol describes a two-step synthesis of pyrazole derivatives containing an ethanone moiety.
Step 1: Synthesis of Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the starting aryl ketone (e.g., a substituted acetophenone) (1 equivalent) and a substituted benzaldehyde (1 equivalent) in glacial acetic acid.
-
Condensation: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid (chalcone) is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of N-Acetylpyrazole Derivative
-
Cyclization: To a solution of the synthesized chalcone (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.5 equivalents).
-
Reflux: Reflux the reaction mixture for 4-6 hours.[6]
-
Isolation and Purification: After cooling, pour the mixture into ice-cold water. The resulting solid is filtered, washed with water, and dried. The crude N-acetylpyrazole can be purified by recrystallization from ethanol.[5]
Biological Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized compounds is typically evaluated using both in vivo and in vitro assays.
Experimental Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for assessing acute inflammation.[5]
-
Animal Preparation: Use adult male Wistar rats (150-200 g). Divide the animals into groups, including a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test compound groups.[5]
-
Compound Administration: Administer the test compounds and the standard drug orally, typically suspended in a 0.5% w/v sodium carboxymethyl cellulose (CMC) solution.[5] The control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group.
Experimental Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Procedure: Pre-incubate the enzyme with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measurement of Prostaglandin Production: After a set incubation period (e.g., 2 minutes), terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
Data Presentation
The following tables summarize the anti-inflammatory activity of representative pyrazole derivatives from the literature.
Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| IVa | 100 | 4 | 67.32 | Ibuprofen | 76.45 |
| IVc | 100 | 4 | 61.78 | Ibuprofen | 76.45 |
| IVe | 100 | 4 | 65.89 | Ibuprofen | 76.45 |
| 6b | 100 | 4 | 85.78 | Celebrex | 83.76 |
Data extracted from references and[6].
Table 2: In Vitro COX and 5-LOX Inhibitory Activity of Pyrazole-Hydrazone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | 5-LOX IC50 (µM) |
| 4a | 5.64 | 0.67 | 8.41 | 1.92 |
| 4b | 6.12 | 0.58 | 10.55 | 2.31 |
| Celecoxib | 7.7 | 0.87 | 8.85 | - |
| Zileuton | - | - | - | 2.43 |
Data extracted from reference[7].
Visualizations
Diagram 1: Inflammatory Cascade and Site of Action of Pyrazole Derivatives
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the cyclocondensation reaction of pyrazoles
Application Notes: The Knorr Pyrazole Synthesis
The cyclocondensation reaction for the synthesis of pyrazoles, famously known as the Knorr pyrazole synthesis, stands as a cornerstone in heterocyclic chemistry. First reported in 1883, this reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The versatility, operational simplicity, and generally high yields of this method have established it as a vital tool for researchers, particularly in medicinal chemistry and drug development.[2][4] The pyrazole scaffold is a key pharmacophore present in numerous biologically active compounds, making its efficient synthesis a topic of significant interest.[1][5]
The general mechanism proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2][6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2][7] The reaction is often catalyzed by an acid.[1][7]
This document provides detailed protocols for the synthesis of 3,5-dimethylpyrazole, a common pyrazole derivative, using two different hydrazine sources. These protocols are intended to serve as a reliable starting point for researchers, though optimization may be necessary for different substrates or scales.
General Reaction Mechanism
The diagram below illustrates the fundamental steps of the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols: Synthesis of 3,5-Dimethylpyrazole
Two common and reliable methods for the synthesis of 3,5-dimethylpyrazole are presented below.
Protocol A: From Acetylacetone and Hydrazine Sulfate
This procedure is adapted from a well-established method noted for its controlled reaction rate.[8] The use of hydrazine sulfate in an alkaline solution generates hydrazine in situ.
Materials:
-
Hydrazine sulfate [(NH₂)₂·H₂SO₄]
-
Sodium hydroxide (NaOH)
-
Acetylacetone [CH₃COCH₂COCH₃]
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Saturated sodium chloride solution
-
Petroleum ether (90-100°C)
-
Deionized water
-
Ice
Procedure:
-
Reagent Preparation: In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Immerse the flask in an ice bath and cool the solution until the internal temperature reaches 15°C.[8]
-
Controlled Addition: Add 50.0 g (0.50 mol) of acetylacetone dropwise via the dropping funnel while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature at approximately 15°C. The addition should take about 30 minutes.[8]
-
Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[8]
-
Work-up and Extraction:
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the entire contents to a 1-liter separatory funnel.
-
Extract the product with an initial 125 mL portion of diethyl ether. Separate the layers.
-
Extract the aqueous layer four more times with 40 mL portions of diethyl ether.[8]
-
-
Drying and Isolation:
-
Combine all the ether extracts and wash them once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
Dry the resulting slightly yellow crystalline residue under reduced pressure (approx. 20 mm) to obtain crude 3,5-dimethylpyrazole.[8]
-
-
Purification (Optional): The product is often of high purity. For further purification, the crude solid can be recrystallized from approximately 250 mL of 90–100°C petroleum ether.[8]
Protocol B: From Acetylacetone and Hydrazine Hydrate
This method often provides higher yields and avoids the formation of inorganic salt byproducts.[9] However, the reaction can be exothermic and requires careful temperature control.[8]
Materials:
-
Hydrazine hydrate [N₂H₄·H₂O]
-
Acetylacetone [CH₃COCH₂COCH₃]
-
Ethanol (or Water)
-
n-Hexane
-
Ice
Procedure:
-
Reagent Preparation: In a 250 mL flask equipped with a stirrer, add 6 mL of hydrazine hydrate to 50 mL of ethanol.[10]
-
Cooling: Place the flask in an ice bath for 10 minutes to cool the solution.
-
Controlled Addition: While maintaining the low temperature and stirring constantly, add 10 mL of acetylacetone dropwise. The addition should be slow, taking approximately 20 minutes to complete.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (oil bath temperature ~110°C) for one hour.[10]
-
Isolation:
-
Remove the solvent to dryness using a rotary evaporator.
-
Add a few mL of n-hexane to the solid residue under lukewarm conditions to dissolve it.[10]
-
-
Purification:
-
Place the flask in a refrigerator to induce crystallization.
-
Collect the crystalline solid product by vacuum filtration.
-
Wash the product with a small amount of cold n-hexane.[10]
-
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data for the described protocols for synthesizing 3,5-dimethylpyrazole.
| Parameter | Protocol A: Hydrazine Sulfate | Protocol B: Hydrazine Hydrate |
| 1,3-Dicarbonyl | Acetylacetone (0.50 mol) | Acetylacetone (~0.1 mol) |
| Hydrazine Source | Hydrazine Sulfate (0.50 mol) | Hydrazine Hydrate (~0.12 mol) |
| Solvent | 10% NaOH (aq) / Diethyl Ether | Ethanol / n-Hexane |
| Temperature | 15°C, then Room Temp. | 0°C to Reflux (~110°C) |
| Reaction Time | 1.5 hours | 1 hour (at reflux) |
| Reported Yield | 77–81%[8] | Up to 95%[9] |
| Product M.P. | 107–108°C[8] | Not specified |
Experimental Workflow Visualization
The following diagram provides a visual representation of the key steps involved in the laboratory synthesis and purification of 3,5-dimethylpyrazole as detailed in Protocol A.
Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone derivatives. This class of compounds, built upon a pyrazole scaffold, has shown significant potential in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties, among others.[1][2] The protocols outlined below are designed for the efficient identification and characterization of lead compounds from a library of this compound derivatives for further drug development.
The potential therapeutic applications of these derivatives stem from their ability to interact with various biological targets. Notably, pyrazole-containing compounds have been identified as inhibitors of kinases, cyclooxygenase-2 (COX-2), and tubulin polymerization.[3][4][5] Therefore, the HTS assays described herein will focus on these key areas.
Synthesis Protocol for this compound Derivatives
A general and efficient method for the synthesis of the core scaffold, this compound, and its subsequent derivatization is presented. This protocol is adapted from established methods for pyrazole synthesis.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of the Intermediate.
-
In a reaction vessel, mix ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to 5-15 °C.
-
Slowly add acetone dropwise to the mixture, ensuring the internal temperature remains below 15 °C.
-
Allow the reaction to proceed for 24 hours at this temperature.
-
Slowly add the reaction solution to ice water and adjust the pH to 2-3 with acetic acid to yield the intermediate.[6]
-
-
Step 2: Cyclization to form the Pyrazole Ring.
-
Dissolve the intermediate from Step 1 in DMF.
-
Cool the solution to 5-15 °C.
-
Slowly add a 40% solution of methylhydrazine dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and maintain for 6-8 hours.[6]
-
Concentrate the reaction solution under reduced pressure to obtain the crude product, 1,3-dimethyl-1H-pyrazole-5-ethyl formate.[6]
-
-
Step 3: Grignard Reaction to form the Ethanone Moiety.
-
Prepare a Grignard reagent by reacting methyl magnesium bromide with the ethyl formate derivative from Step 2 in an appropriate solvent like THF.
-
The reaction will yield this compound.
-
-
Step 4: Derivatization.
-
The core scaffold can be further modified at various positions. For instance, chalcone derivatives can be synthesized by reacting the ethanone with various substituted aromatic aldehydes in the presence of a base like KOH in ethanol.[7]
-
High-Throughput Screening Protocols
Based on the known biological activities of pyrazole derivatives, the following HTS assays are recommended for screening a library of this compound derivatives.
Many pyrazole derivatives have been identified as potent kinase inhibitors, making this a primary target for screening.[5][8] A luminescent-based assay is a common HTS method for this purpose.
Experimental Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer containing the kinase of interest, its specific substrate (peptide or protein), and ATP.
-
Prepare serial dilutions of the test compounds (this compound derivatives) and a known kinase inhibitor (positive control) in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds and controls.
-
Initiate the kinase reaction by adding the enzyme and substrate mixture.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of remaining ATP.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the test compound.
-
Calculate the percent inhibition for each compound and determine the IC50 values for the active hits.
-
Data Presentation: Representative Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) |
| Pyrazole Derivative A | CDK1 | 2.38[5] |
| Pyrazole Derivative B | CDK1 | 1.52[5] |
| Pyrazole Derivative C | Src Kinase | 21.7[9] |
| Pyrazole Derivative D | Src Kinase | 24.7[9] |
| Pyrazole Derivative E | EGFR | 0.61[10] |
| Pyrazole Derivative F | EGFR | 0.51[10] |
The anti-inflammatory properties of many pyrazole derivatives are attributed to their selective inhibition of COX-2.[4][11] A fluorometric assay is a suitable HTS method for this target.
Experimental Protocol: Fluorometric COX-2 Inhibitor Assay
-
Reagent Preparation:
-
Prepare a COX assay buffer.
-
Reconstitute human recombinant COX-2 enzyme.
-
Prepare a solution of arachidonic acid (substrate) and a fluorescent probe.
-
Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds and controls.
-
Add the COX-2 enzyme and the fluorescent probe to each well.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm). The fluorescent signal is proportional to the amount of prostaglandin G2 produced.
-
Calculate the rate of reaction and the percent inhibition for each compound.
-
Determine the IC50 values for the active compounds.
-
Data Presentation: Representative COX-2 Inhibitory Activity
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative G | 1.50 | 9.56[11] |
| Pyrazole Derivative H | 1.15 | 8.31[11] |
| Pyrazole Derivative I | 2.51 | - |
| Celecoxib (Control) | 2.16 | 2.51[11] |
| Pyrazole Derivative J | 0.95 | -[2] |
Several pyrazole-containing compounds have demonstrated potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][12][13]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer containing GTP.
-
Prepare serial dilutions of the test compounds and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control, and a polymerization promoter (e.g., paclitaxel) as a negative control.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compounds and controls.
-
Initiate the reaction by adding a cold solution of purified tubulin to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percent inhibition of tubulin polymerization and determine the IC50 values for active compounds.[12]
-
Data Presentation: Representative Tubulin Polymerization Inhibitory Activity
| Compound ID | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (MCF-7 cells, nM) |
| Pyrazole Derivative K | 1.87 | 38.37[3] |
| Pyrazole Derivative L | 6.7 | 24.8[10] |
| Pyrazole Derivative M | 2.1 | 28.0[10] |
| Pyrazole Derivative N | 7.30 | 21 (K562 cells)[14] |
| Colchicine (Control) | - | - |
Visualization of Experimental Workflows and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone as a versatile starting material for the synthesis of novel heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the development of new chemical entities for drug discovery and development.
Introduction to this compound as a Building Block
This compound is a valuable bifunctional molecule. The methyl ketone group serves as a reactive handle for a variety of chemical transformations, including condensation and cyclization reactions, while the dimethylpyrazole core provides a stable, aromatic heterocyclic motif known to favorably interact with biological targets. Its structure allows for the strategic introduction of diverse functionalities, leading to the creation of libraries of novel compounds with potential therapeutic applications.
Key Synthetic Applications and Methodologies
The primary synthetic utility of this compound lies in its ability to participate in reactions that build new heterocyclic rings onto the pyrazole core. Two prominent and effective strategies are:
-
Claisen-Schmidt Condensation to form Pyrazolyl-Chalcones: The acetyl group readily undergoes base-catalyzed condensation with various aromatic and heteroaromatic aldehydes to yield α,β-unsaturated ketones, commonly known as chalcones. These chalcones are valuable intermediates for the synthesis of a wide array of heterocyclic systems.
-
Cyclization of Pyrazolyl-Chalcones to form Pyrimidines and Pyrazolines: The enone functionality within the chalcone intermediate is an excellent Michael acceptor and can react with various nucleophiles, such as amidines (like guanidine) or hydrazines, to form six-membered pyrimidine rings or five-membered pyrazoline rings, respectively.
Experimental Protocols
General Protocol for the Synthesis of Pyrazolyl-Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-3-(aryl)-1-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-en-1-ones.
Reaction Scheme:
Caption: General workflow for the synthesis of pyrazolyl-chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Glacial acetic acid (for neutralization, if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10-15 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v, added dropwise until the solution becomes basic, or a catalytic amount of solid NaOH).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into crushed ice with constant stirring.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
If no precipitate forms, neutralize the mixture with dilute acetic acid, which should induce precipitation.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolyl-chalcone.
Quantitative Data for Pyrazolyl-Chalcone Synthesis:
| Aldehyde Substituent (Ar) | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | 2-3 | 84 | [3] |
| 4-Methoxyphenyl | 2-3 | Good to Excellent | [3] |
| 3,4,5-Trimethoxyphenyl | 2-3 | 84 | [3] |
General Protocol for the Synthesis of Pyrazolyl-Pyrimidines from Chalcones
This protocol outlines the cyclization of pyrazolyl-chalcones with guanidine to form 2-amino-4-(aryl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidines.
Reaction Scheme:
Caption: Cyclization of pyrazolyl-chalcones to form pyrimidines.
Materials:
-
(E)-3-(Aryl)-1-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-en-1-one (Pyrazolyl-Chalcone)
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the pyrazolyl-chalcone (1.0 mmol) in ethanol (20 mL).
-
Add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic impurities.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure pyrazolyl-pyrimidine derivative.[4][5]
Quantitative Data for Pyrazolyl-Pyrimidine Synthesis:
| Chalcone Aryl Substituent | Reagent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | Guanidine HCl | 6-8 | Good | [4][5] |
| Substituted Phenyl | Urea | 6-8 | Good | [4][5] |
| Substituted Phenyl | Thiourea | 6-8 | Good | [4][5] |
Synthesis of Pyrazolo[3,4-b]pyridines
While not a direct reaction of the acetyl group, this compound can be a precursor to 5-aminopyrazoles, which are key building blocks for pyrazolo[3,4-b]pyridines. A common synthetic route involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[1][2][6]
Illustrative Signaling Pathway (Hypothetical Biological Target):
The novel heterocyclic compounds synthesized from this compound can be screened for their potential to inhibit various signaling pathways implicated in diseases. For example, they could be investigated as kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The methodologies outlined in these application notes, particularly the formation of chalcone intermediates and their subsequent cyclization, provide a robust platform for the generation of compound libraries for screening in drug discovery programs. The presented protocols are intended as a starting point and may require optimization for specific substrates and desired final products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of Pyrazole Derivatives on Silica Gel for Enhanced Metal Removal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of pyrazole derivatives onto a silica gel support. This functionalization process creates a highly effective sorbent for the removal of heavy metal ions from aqueous solutions. The information is targeted toward researchers, scientists, and professionals in drug development who may be interested in chelation chemistry, material science, and environmental remediation.
Introduction
Heavy metal contamination in aqueous environments is a significant environmental and health concern. The development of efficient and selective methods for the removal of toxic metal ions is a critical area of research. Silica gel, with its high surface area, porous structure, and thermal stability, serves as an excellent support material for the immobilization of organic ligands. Pyrazole derivatives, known for their strong chelating properties with various metal ions, can be covalently attached to the silica surface to create a robust and reusable sorbent. This functionalized material demonstrates high affinity and selectivity for various heavy metals, making it a promising candidate for water purification and metal recovery applications.[1][2][3]
Synthesis of Pyrazole-Functionalized Silica Gel
The synthesis of pyrazole-functionalized silica gel typically involves a multi-step process. The general workflow includes the activation of silica gel, followed by the introduction of a linker molecule, and finally, the attachment of the pyrazole derivative.
General Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole-functionalized silica gel.
Experimental Protocols
This section details the experimental procedures for the synthesis of a pyrazole-functionalized silica gel (SiNP) and its application in heavy metal removal.[3][4][5][6]
Materials and Methods
-
Silica gel (pore size 60 Å, 70-230 mesh)
-
3-Aminopropyltrimethoxysilane (APTMS)
-
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Metal salt solutions (e.g., Pb(NO₃)₂, Cd(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)
-
Deionized water
Synthesis of 3-Aminopropyl-functionalized Silica Gel (SiNH₂)
-
Activate 25 g of silica gel by heating at 120 °C for 12 hours.[7]
-
Suspend the activated silica gel in 150 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the suspension to reflux under a nitrogen atmosphere with continuous stirring for 2 hours.[3]
-
Add 10 mL of 3-aminopropyltrimethoxysilane dropwise to the suspension.[3][8]
-
Continue refluxing the mixture for 24 hours.[3]
-
After cooling to room temperature, filter the solid material and wash it sequentially with toluene and ethanol.
-
To remove any unreacted silylating agent, perform a Soxhlet extraction with a 1:1 (v/v) mixture of ethanol and dichloromethane for 12 hours.[3]
-
Dry the resulting aminopropyl-functionalized silica gel (SiNH₂) under vacuum at room temperature.
Synthesis of Pyrazole-Immobilized Silica Gel (SiNP)
-
Suspend 5 g of the dried SiNH₂ in anhydrous ethanol.
-
Add a solution of 1.5 g of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in anhydrous ethanol to the suspension.[8]
-
Reflux the mixture under atmospheric pressure for 8 hours.[3][6]
-
After cooling, filter the solid product.
-
Wash the product with ethanol and then perform a Soxhlet extraction with methanol and acetonitrile to remove any unreacted aldehyde.[8]
-
Dry the final product, pyrazole-immobilized silica gel (SiNP), under vacuum.
Application in Metal Removal
The synthesized SiNP can be used as an effective adsorbent for the removal of heavy metal ions from aqueous solutions.
Batch Adsorption Protocol
-
Prepare stock solutions of the target metal ions (e.g., 1000 mg/L) by dissolving the corresponding metal salts in deionized water.
-
For a typical batch experiment, add a known amount of SiNP (e.g., 10 mg) to a specific volume (e.g., 10 mL) of the metal ion solution at a desired initial concentration.[9]
-
Adjust the pH of the solution to the optimal value using dilute HCl or NaOH. The optimal pH for adsorption of many divalent metal ions is often around 6.0.[9]
-
Agitate the mixture at a constant temperature for a specified contact time (e.g., 30-60 minutes) to reach equilibrium.[3][9]
-
Separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the final concentration of the metal ion in the supernatant using an appropriate analytical technique, such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the amount of metal ion adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Data Presentation
The performance of different pyrazole-functionalized silica gels for the removal of various heavy metals is summarized in the tables below.
Adsorption Capacities of Pyrazole-Functionalized Silica Gels
| Adsorbent | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |
| SiNP | Pb(II) | 74.89 | [3] |
| SiNP | Cd(II) | 45.32 | [3] |
| SiNP | Cu(II) | 38.15 | [3] |
| SiNP | Zn(II) | 32.47 | [3] |
| M1 | Cd(II) | 81.40 | [7][10] |
| M2 | Cd(II) | 121.26 | [7][10] |
| SiPz | Pb(II) | 200.34 | [11] |
SiNP: 1,5-dimethyl-1H-pyrazole-3-carbaldehyde immobilized on silica gel.[3][4][5][6] M1: Ditopic triazole-pyrazole ligand grafted onto silica gel.[7] M2: Ditopic triazole-pyrazole ligand grafted onto MCM-41.[7] SiPz: 5-methyl-1H-pyrazole-3-carbohydrazide immobilized on silica surface.[11][12]
Optimal Conditions for Metal Adsorption
| Adsorbent | Metal Ion | Optimal pH | Contact Time (min) |
| SiNP | Pb(II), Cd(II), Cu(II), Zn(II) | ~6.0 | ~30 |
| M1, M2 | Cd(II) | 6.0 | < 30 |
| SiPz | Pb(II) | 6.0 | - |
Mechanism of Metal Chelation
The pyrazole derivatives immobilized on the silica surface act as bidentate or multidentate ligands, forming stable chelate rings with the metal ions. The nitrogen atoms of the pyrazole ring and other donor atoms in the ligand structure coordinate with the metal ion, leading to its effective removal from the solution.
Caption: Chelation mechanism of metal ions by immobilized pyrazole ligands.
Conclusion
The immobilization of pyrazole derivatives on silica gel provides a versatile and effective platform for the removal of heavy metal ions from aqueous solutions. The resulting materials exhibit high adsorption capacities, good selectivity, and the potential for regeneration and reuse. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the fields of environmental remediation, analytical chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.najah.edu [staff.najah.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel pyrazole-hydrazone modified silica gel as an adsorbent for efficient and selective removal of Pb(II) from aquatic media: kinetic, isotherm, thermodynamic, and functional theory studies | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols: One-Pot Synthesis of Pyrazole Derivatives for Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the one-pot synthesis of pyrazole derivatives and their subsequent biological evaluation. Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them a key scaffold in drug discovery.[1][2][3][4] The protocols outlined below offer efficient methods for synthesizing these valuable compounds and assessing their potential as therapeutic agents.
I. Introduction to Pyrazole Derivatives
Pyrazole and its derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[4] This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The broad spectrum of biological activities associated with pyrazole derivatives includes anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[1][2][4][5] The versatility of synthetic routes to pyrazole derivatives allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles.
II. One-Pot Synthesis of Pyrazole Derivatives
One-pot synthesis offers a streamlined and efficient approach to generating libraries of pyrazole derivatives, minimizing reaction time and simplifying purification processes.[6][7] A commonly employed and effective method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]
Protocol: Nano-ZnO Catalyzed One-Pot Synthesis of 1,3,5-Substituted Pyrazoles
This protocol describes a green and efficient one-pot synthesis of 1,3,5-substituted pyrazole derivatives using a nano-ZnO catalyst in an aqueous medium.[1][7]
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Nano-ZnO catalyst
-
Ethanol
-
Water
-
Round bottom flask
-
Magnetic stirrer with hot plate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
To a 100 mL round bottom flask, add ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and nano-ZnO (10 mol%).
-
Add 20 mL of ethanol-water (1:1) mixture as the solvent.
-
The reaction mixture is stirred at room temperature for 10-20 minutes, and then refluxed for 2-3 hours.[9]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product is separated by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole derivative. This method is noted for its excellent yields (up to 95%), short reaction times, and straightforward work-up procedure.[1][7]
Workflow for One-Pot Synthesis of Pyrazole Derivatives
Caption: Workflow for the one-pot synthesis of pyrazole derivatives.
III. Biological Evaluation of Pyrazole Derivatives
Following synthesis and purification, the biological activity of the pyrazole derivatives is assessed through various in vitro assays. Below are protocols for evaluating anticancer and anti-inflammatory activities, two of the most commonly investigated properties of this compound class.
A. Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol: In Vitro Anticancer Screening using MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer).[10][11]
-
Synthesized pyrazole derivatives.
-
Positive control drug (e.g., Cisplatin, Doxorubicin).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized pyrazole derivatives and the positive control drug in DMSO.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Flow from Synthesis to Anticancer Evaluation
Caption: Logical relationship from synthesis to potential drug candidate.
B. Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Synthesized pyrazole derivatives.
-
Reference inhibitor (e.g., Celecoxib, Indomethacin).
-
Reaction buffer (e.g., Tris-HCl buffer).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) measurement.
-
96-well plates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) to allow for the enzymatic reaction.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of COX-1 and COX-2 for each compound concentration and determine the IC50 values.
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
IV. Data Presentation
The quantitative data from the biological evaluations should be summarized in tables for clear comparison of the activities of the synthesized pyrazole derivatives.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | DU145 (Prostate Cancer) | A2058 (Melanoma) |
| 3d | 10 | > 100 | > 100 |
| 3e | 12 | > 100 | > 100 |
| 5a | 14 | > 100 | > 100 |
| 117b | 15.6 (GI50) | - | - |
| Cisplatin | Reference | Reference | Reference |
Data extracted from multiple sources for illustrative purposes.[2][10][11]
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 2a | > 1000 | 19.87 | > 50.3 |
| 3b | 875.6 | 39.43 | 22.21 |
| 4a | 879.1 | 61.24 | 14.35 |
| 5b | 676.8 | 38.73 | 17.47 |
| 5e | 512.7 | 39.14 | 13.10 |
| Celecoxib | Reference | Reference | Reference |
Data extracted from multiple sources for illustrative purposes.[12]
Table 3: In Vitro Antidiabetic Activity of Pyrazole Derivatives (α-Glucosidase and α-Amylase Inhibition)
| Compound ID | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
| Acarbose | 72.58 ± 0.68 | 115.6 ± 0.574 |
Data extracted from a study on pyrazole derivatives as antidiabetic agents.[13]
V. Conclusion
The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for the discovery and development of novel pyrazole-based therapeutic agents. The one-pot synthesis approach offers an efficient means to generate a diverse range of pyrazole derivatives for screening. The subsequent in vitro assays are crucial for identifying lead compounds with promising anticancer, anti-inflammatory, or other desired biological activities, paving the way for further preclinical development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. jchr.org [jchr.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot green synthesis, biological evaluation, and in silico study of pyrazole derivatives obtained from chalcones | Semantic Scholar [semanticscholar.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Ethanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the purification of pyrazole ethanone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole ethanone compounds?
A1: The primary methods for purifying pyrazole ethanone compounds are recrystallization and column chromatography. The choice between these techniques depends on the nature of the impurities, the quantity of the material, and the desired final purity. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating complex mixtures or removing impurities with similar solubility to the desired compound.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole ethanone derivative?
A2: Solvent selection is crucial for successful recrystallization. An ideal solvent should dissolve the pyrazole ethanone compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[3] Commonly used solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane.[4] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also highly effective.[4][5] To select a solvent, start by testing the solubility of your compound in small amounts of various solvents.
Q3: My pyrazole ethanone compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To resolve this, you can try the following:
-
Add more solvent: This will reduce the saturation of the solution.
-
Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent system: A solvent with a lower boiling point or a different polarity might be more suitable.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can act as nucleation sites for crystal growth.[6]
Q4: How can I remove colored impurities from my pyrazole ethanone product?
A4: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules.[5] However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.[5]
Q5: I am observing two spots on the TLC plate after synthesis, which I suspect are regioisomers of my pyrazole ethanone. How can I separate them?
A5: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical starting materials.[1][7] These isomers often have very similar physical properties, making separation difficult.
-
Column Chromatography: This is the most effective method for separating regioisomers. Careful selection of the eluent system is critical to achieve good separation. You may need to try different solvent systems and gradients to find the optimal conditions.
-
Fractional Recrystallization: If the regioisomers have slightly different solubilities in a particular solvent, fractional recrystallization can be attempted. This involves multiple recrystallization steps to enrich one isomer in the crystalline fraction.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery | - Using too much solvent.- Cooling the solution too quickly.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Test different solvents to find one in which your compound has low solubility at cold temperatures. |
| No Crystals Form | - Solution is not saturated.- Supersaturation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Impure Crystals | - Incomplete removal of mother liquor.- Co-precipitation of impurities. | - Wash the crystals with a small amount of cold, fresh solvent after filtration.- Ensure the solution is not cooled too rapidly, as this can trap impurities in the crystal lattice. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Cracks or channels in the stationary phase. | - Perform TLC analysis to determine the optimal eluent system.- Use an appropriate amount of crude material for the column size.- Pack the column carefully to ensure a uniform stationary phase bed. |
| Compound Stuck on the Column | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent system.- For very polar compounds, consider using a more polar stationary phase like alumina. |
| Streaking or Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The compound is not fully dissolved in the loading solvent. | - Add a small amount of a polar solvent like methanol to the eluent.- For basic compounds, adding a small amount of triethylamine to the eluent can help.[4]- Ensure the compound is fully dissolved before loading it onto the column. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole ethanone solid. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (a non-polar solvent system like hexane/ethyl acetate is a good starting point).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude pyrazole ethanone in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole ethanone.
Visualization of Troubleshooting Workflows
Below are logical diagrams to guide you through common troubleshooting scenarios.
References
Common side reactions in the synthesis of 1,3-dimethyl pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-dimethyl pyrazoles.
Troubleshooting Guide: Common Side Reactions and Solutions
Experimental success in synthesizing 1,3-dimethyl pyrazoles often hinges on carefully controlling reaction parameters to minimize the formation of byproducts. The following table outlines common issues, their probable causes rooted in side reactions, and recommended solutions to improve yield and purity.
| Problem | Potential Cause (Side Reaction) | Recommended Solutions |
| Low Yield and/or Purity | Incomplete reaction, formation of isomeric byproducts (e.g., 1,5-dimethyl pyrazole), or tar formation.[1] | Optimize reaction time and temperature by monitoring reaction progress with TLC.[1] Ensure precise pH control, as some synthetic steps require specific pH ranges (e.g., pH 2-3).[1][2] Employ effective purification techniques such as fractional distillation (rectification) to separate isomers or recrystallization to remove other impurities.[1][3] |
| Presence of 1,5-Dimethyl Pyrazole Isomer | Lack of regioselectivity during the N-alkylation of 3(5)-methylpyrazole is a primary cause.[1] The alkylation can produce a mixture of 1,3- and 1,5-dimethyl pyrazole, sometimes in a ratio of approximately 60:40.[3] | While specific conditions to heavily favor the 1,3-isomer are not extensively documented, experimenting with reaction temperature, solvent, and the choice of base may influence the isomeric ratio under principles of kinetic versus thermodynamic control.[1] If isomer formation is unavoidable, separation via fractional distillation is a proven method to achieve high purity (>99%).[1][3] |
| Formation of Tars and Heavy Impurities | Uncontrolled exothermic reactions can lead to elevated temperatures, promoting polymerization of starting materials or degradation of the product.[1] | Maintain strict temperature control, especially during the addition of reagents. For instance, using an ice bath to keep the temperature below 15°C during initial reaction steps is crucial for some protocols.[1][2] The slow, controlled addition of one reagent to another can help manage the reaction's exothermicity and minimize side reactions.[1] |
| Difficult Product Isolation | The desired product may be contaminated with inorganic salts or other byproducts, complicating extraction and purification. | Thoroughly wash the reaction mixture to remove water-soluble impurities and inorganic salts.[4] Employ appropriate extraction and drying techniques to ensure a clean separation of the organic phase containing the product.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of 1,3-dimethyl pyrazole?
A1: The most frequently encountered impurity is the 1,5-dimethyl pyrazole isomer, particularly when the synthesis involves the alkylation of 3(5)-methylpyrazole.[1] Other potential impurities include unreacted starting materials and tars or heavy byproducts resulting from product degradation under harsh reaction conditions.[1]
Q2: How can I improve the yield and purity of my 1,3-dimethyl pyrazole synthesis?
A2: To enhance yield and purity, focus on optimizing reaction conditions, including temperature, reaction time, and pH.[1] The choice of reagents can also be critical; for instance, using hydrazine hydrate over hydrazine sulfate has been reported to provide higher yields and fewer byproducts.[1] A controlled and slow addition of reagents can prevent temperature spikes that lead to tar formation.[1] Finally, rigorous purification methods like fractional distillation are essential for separating isomeric impurities.[1][3]
Q3: What is the best purification method to obtain high-purity 1,3-dimethyl pyrazole?
A3: For separating the 1,3- and 1,5-isomers, fractional distillation (rectification) is a highly effective industrial method capable of achieving purities greater than 99%.[1][3] For the removal of other types of impurities, recrystallization from solvents such as petroleum ether or n-hexane is commonly employed.[1][4]
Q4: Can the order of reagent addition affect the outcome of the reaction?
A4: Yes, the sequence of adding reagents can significantly impact the reaction. A controlled, dropwise addition of one reactant to another helps to maintain a low concentration of the reactive species, which can minimize the formation of side products and control the exothermic nature of the reaction.[1]
Experimental Protocols
General Protocol for the Synthesis of 3,5-Dimethylpyrazole (A Precursor to 1,3-Dimethyl Pyrazole)
This protocol is based on the reaction of acetylacetone with hydrazine sulfate and can be adapted for the synthesis of 1,3-dimethyl pyrazole by using methylhydrazine.
Materials:
-
Hydrazine sulfate (65g, 0.50 mole)
-
10% Sodium hydroxide solution (400 ml)
-
Acetylacetone (50g, 0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°C boiling range)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve the hydrazine sulfate in the sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture is 15°C.
-
Slowly add the acetylacetone dropwise with continuous stirring, ensuring the temperature is maintained at approximately 15°C. The addition should take about 30 minutes.[4]
-
Continue to stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous phase four more times with 40 ml portions of ether.[4]
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[4]
-
Remove the ether by distillation. The resulting residue is crude 3,5-dimethylpyrazole.
-
For further purification, recrystallize the product from approximately 250 ml of 90–100° petroleum ether.[4]
Note on Adaptation for 1,3-Dimethyl Pyrazole: To synthesize 1,3-dimethyl pyrazole directly, methylhydrazine would be used in place of hydrazine sulfate. This introduces the methyl group at the 1-position of the pyrazole ring.[4] However, be aware that using unsymmetrical precursors can lead to the formation of isomeric mixtures.[1]
Visualizations
Caption: Main vs. Side Reaction in 1,3-Dimethyl Pyrazole Synthesis.
Caption: Troubleshooting Workflow for 1,3-Dimethyl Pyrazole Purification.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to overcome experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, or incomplete reactions. The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions and complicate purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended. Phenylhydrazine derivatives, for example, can be sensitive to air and light.
-
Optimize Reaction Conditions:
-
Reaction Time & Temperature: The reaction may not be reaching completion. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For many condensation reactions, heating is necessary; consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also effectively improve yields and significantly reduce reaction times.
-
Catalyst Selection: The choice and amount of catalyst are often critical. For Knorr synthesis, catalytic amounts of a protic acid like glacial acetic acid are frequently used to facilitate the reaction. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.
-
Reagent Stoichiometry: Ensure the appropriate molar ratios of reactants are used. Driving the reaction to completion may require an excess of one reagent.
-
-
Investigate Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can reduce the yield of the desired product.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[1]
Q2: How can I improve the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two distinct pyrazole products.[1] Several factors influence the regiochemical outcome:
-
Steric & Electronic Effects: The initial attack by the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[3] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group (like -CF₃) is more electrophilic and thus more reactive.[3]
-
Reaction pH: The acidity or basicity of the reaction medium is critical.[3] Acidic conditions can alter the nucleophilicity of the hydrazine's two nitrogen atoms, while basic conditions might favor the attack of the more inherently nucleophilic nitrogen.[3]
-
Solvent Choice: The solvent can play a significant role. While ethanol is common, its nucleophilic nature can sometimes compete with the hydrazine, reducing selectivity.[4] Using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[4][5][6]
Caption: Key factors influencing the regioselectivity of pyrazole synthesis.
Q3: My reaction mixture has a dark color. Is this normal and how can I purify my product?
A3: Discoloration of the reaction mixture, often to a yellow, red, or dark brown color, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the starting material or oxidative side reactions.[1] While sometimes unavoidable, the color can often be removed during purification.
Purification Strategies:
-
Recrystallization: This is a highly effective method for purification.[1] Choosing a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is key.[1]
-
Column Chromatography: Flash chromatography using silica gel is a standard method for separating the desired product from colored impurities and byproducts.[1] For basic pyrazole compounds that may stick to silica, deactivating the silica with triethylamine can be beneficial.
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.
-
Reversed-Phase Chromatography: If normal-phase chromatography fails to remove the color, reversed-phase flash chromatography can be an effective alternative.
Q4: I seem to be forming a pyrazoline instead of a pyrazole. How can I fix this?
A4: The formation of a pyrazoline (a non-aromatic 4,5-dihydro-1H-pyrazole) is a common intermediate step, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[2] To obtain the desired aromatic pyrazole, a subsequent oxidation step is required to remove two hydrogen atoms and form a double bond within the ring.
Methods for Aromatization:
-
In Situ Oxidation: One-pot procedures often include an oxidizing agent to directly convert the pyrazoline intermediate to the pyrazole. Common oxidizing agents include bromine or simply heating in a solvent like DMSO under an oxygen atmosphere.
-
Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step. Electrochemical methods have also been developed for the sustainable oxidative aromatization of pyrazolines.
Optimization of Reaction Conditions
The yield and purity of pyrazole synthesis are highly dependent on reaction parameters. The following tables summarize the effects of different solvents and catalysts on the reaction outcome.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis (Reaction of 1,3-diketone with methylhydrazine)
| Entry | 1,3-Diketone Substituent (R¹) | Solvent | Temp (°C) | Time (h) | Ratio (Isomer 2a:3a) | Yield (%) |
| 1 | Phenyl | EtOH | 25 | 4 | 80:20 | 85 |
| 2 | Phenyl | TFE | 25 | 1 | 98:2 | 87 |
| 3 | Phenyl | HFIP | 25 | 1 | >99:1 | 89 |
| 4 | 4-MeO-Ph | EtOH | 25 | 4 | 75:25 | 88 |
| 5 | 4-MeO-Ph | TFE | 25 | 1 | 97:3 | 91 |
| 6 | 4-MeO-Ph | HFIP | 25 | 1 | >99:1 | 92 |
Data adapted from studies on fluorinated tebufenpyrad analogs. The use of fluorinated alcohols like TFE and HFIP significantly improves regioselectivity compared to ethanol.[4][5][6]
Table 2: Effect of Catalyst on Pyrazole Synthesis (Condensation of Phenylhydrazine with Ethyl Acetoacetate)
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | None | None | 80 °C | 2 h | 45 | Girish et al. (Adapted) |
| 2 | Acetic Acid (cat.) | Ethanol | Reflux | 1 h | ~80-90 | General Knorr Protocol |
| 3 | Nano-ZnO (10 mol%) | None | 80 °C | 15 min | 95 | Girish et al. |
| 4 | LiClO₄ (10 mol%) | None | 80 °C | 20 min | 92 | Adapted from eco-friendly synthesis reports |
| 5 | Iodine (20 mol%) | DMF | 80 °C | - | 35 | Protocol using aldehyde hydrazones |
This table illustrates that while uncatalyzed reactions proceed, the choice of catalyst (e.g., nano-ZnO) can dramatically increase yields and reduce reaction times.
Key Experimental Protocols
The following protocols provide detailed methodologies for common pyrazole synthesis reactions. These are intended as starting points and may require optimization for different substrates and scales.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a common variation of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stirrer, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: After 1 hour, monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.
-
Precipitation: If the reaction is complete, add water (e.g., 10 mL) to the hot, stirring reaction mixture to facilitate precipitation.
-
Isolation: Allow the mixture to cool slowly to room temperature while stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry completely.
Caption: Experimental workflow for the Knorr pyrazole synthesis.[1]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid, microwave-assisted synthesis of pyrazoles from an α,β-unsaturated ketone and an arylhydrazine.[3]
Materials:
-
α,β-Unsaturated Ketone (e.g., chalcone) (1.0 eq)
-
Arylhydrazine (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (e.g., 1.0 mmol) and the arylhydrazine (e.g., 1.1 mmol).[3]
-
Solvent/Catalyst Addition: Add glacial acetic acid (e.g., 5 mL) to serve as both the solvent and catalyst.[3]
-
Microwave Irradiation: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 15-20 minutes). Note: These conditions must be optimized for specific substrates.[3]
-
Work-up: After the reaction, allow the vessel to cool to room temperature.[3]
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.[3]
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.[3]
Appendices
General Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone reaction involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.[5]
References
- 1. biotage.com [biotage.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of Complex Pyrazole Derivatives
Welcome to the technical support center for the analysis of complex pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the signals for the C3 and C5 positions in my N-unsubstituted pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single, averaged signal?
This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1][2]
Troubleshooting:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[2][3]
-
Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[2]
-
Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form, which can then be compared to the solution-state data.[2][4]
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?
The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[2] Several factors can contribute to this:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[2]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[2]
-
Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[2]
Troubleshooting:
-
Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.[5]
-
Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.[2]
-
D₂O Shake: To confirm if a broad peak is an N-H proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.
Q3: The proton signals in the aromatic region of my substituted pyrazole are overlapping. How can I resolve and assign them?
Signal overlap is a common challenge in the ¹H NMR spectra of substituted pyrazoles due to the similar electronic environments of the ring protons.[5]
Troubleshooting and Resolution Strategies:
-
Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping signals.[5][6] For instance, spectra recorded in benzene-d₆ often show different chemical shift dispersions compared to chloroform-d.[6]
-
Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.[5]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguous assignment of overlapping signals.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[2][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons.[2][7][8]
-
Q4: How can I distinguish between different regioisomers, for example, a 1,3-disubstituted versus a 1,5-disubstituted pyrazole?
Distinguishing between regioisomers is a critical task where 2D NMR, particularly HMBC, is invaluable. By analyzing the long-range correlations between protons on the substituents and the carbons of the pyrazole ring, you can definitively establish the substitution pattern. For instance, in a 1,5-disubstituted pyrazole, you would expect to see an HMBC correlation between the protons of the substituent at the N1 position and the C5 carbon of the pyrazole ring.[8]
Data Presentation: Typical NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent pyrazole. Note that these values can be significantly influenced by the solvent and the presence of other substituents.
Table 1: Typical ¹H NMR Chemical Shifts for Pyrazole
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3/H5 | ~7.66 | d | ~2.3 |
| H4 | ~6.37 | t | ~2.3 |
| N-H | Variable, often broad (12-14) | br s | - |
Table 2: Typical ¹³C NMR Chemical Shifts for Pyrazole
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C3/C5 | ~134.7 |
| C4 | ~105.9 |
Note: Data is illustrative and collated from various sources. Actual values will vary based on substitution and experimental conditions.
Experimental Protocols
1. Low-Temperature ¹H NMR for Tautomer Resolution
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[2]
-
Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[2]
2. HMBC for Structural Elucidation
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (JXH), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[2]
-
Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.
-
Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations between protons and carbons.[5]
Visualizations
References
- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: In which organic solvents is this compound likely to be soluble?
A2: While specific quantitative data is limited, synthesis procedures for various pyrazole derivatives frequently utilize solvents such as ethanol, methanol, dimethylformamide (DMF), and acetone[2][3]. This suggests that this compound is likely to have moderate to good solubility in these common laboratory organic solvents. Dimethyl sulfoxide (DMSO) is also a powerful solvent for a wide range of organic compounds and is commonly used to prepare stock solutions of test compounds for biological assays.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: For most biological and chemical assays, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): An excellent choice for preparing high-concentration stock solutions due to its strong solubilizing power for a wide range of compounds.
-
Ethanol: A good alternative, especially when DMSO is incompatible with the experimental system.
-
Methanol or Acetone: Also viable options depending on the specific requirements of your experiment.
General Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the chosen organic solvent (e.g., DMSO) to the desired final concentration (e.g., 10 mM, 50 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Q4: What are the general strategies to improve the solubility of pyrazole derivatives like this one?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as physical and chemical modifications.
| Strategy | Description | Applicability |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a hydrophobic compound. | Widely used for in vitro assays and formulation development. |
| pH Adjustment | Altering the pH of the solution to ionize the compound, which can increase its aqueous solubility. This is effective for compounds with ionizable groups. | Applicable if the compound has acidic or basic functional groups. |
| Use of Surfactants | Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate and solubilize hydrophobic compounds. | Useful for formulation development and some in vitro studies. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier at the molecular level to reduce crystallinity and improve dissolution. | A common technique in pharmaceutical formulation to enhance bioavailability. |
| Nanosuspension | Reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate. | An advanced formulation strategy for poorly soluble drugs. |
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.
This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous medium. However, be mindful of the potential for solvent toxicity in your assay. Many cell-based assays have a tolerance limit for DMSO, often below 0.5% or 1%.
-
Use a Different Co-solvent: Sometimes, switching to a different co-solvent can improve solubility. For example, if you are using DMSO, you could try ethanol.
-
Incorporate a Surfactant: Adding a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to keep the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent immediate precipitation.
Issue 2: I need to prepare a relatively high concentration of the compound in an aqueous solution for an in vivo study, and simple co-solvents are not sufficient.
For in vivo applications requiring higher concentrations, more advanced formulation strategies are often necessary.
Recommended Approaches:
-
Nanosuspension: This technique involves producing nanoparticles of the drug, which can significantly increase its dissolution rate and apparent solubility.
-
Amorphous Solid Dispersion: By dispersing the compound in a polymer matrix, you can prevent crystallization and enhance its dissolution in aqueous media.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of different co-solvents on the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95% or absolute)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Prepare a series of co-solvent/aqueous buffer solutions (e.g., 10%, 20%, 30%, 40% v/v of DMSO, Ethanol, or PEG 400 in PBS).
-
Add an excess amount of this compound to vials containing each co-solvent mixture.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure that undissolved solid remains.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Protocol 2: Preparation of a Nanosuspension by Precipitation
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
Methodology:
-
Preparation of the Organic Phase: Dissolve this compound in the chosen organic solvent to create a concentrated solution.
-
Preparation of the Aqueous Phase (Anti-solvent): Prepare an aqueous solution containing the stabilizer.
-
Precipitation: Under high-speed homogenization or ultrasonication, inject the organic phase into the aqueous phase. The rapid mixing will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Evaporate the organic solvent under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: A logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step experimental protocol for the co-solvency method.
References
Stability studies of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone under different conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying the stability of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent during my stability study. What could be the cause?
A1: Inconsistent assay results can stem from several factors. First, ensure your analytical method, typically HPLC-UV, is validated for stability-indicating properties. This means the method can separate the intact drug from its degradation products. Method variability can also be an issue, so check for consistent mobile phase preparation, column temperature, and instrument calibration. Finally, consider the possibility of unexpected degradation due to interactions with container materials or contaminants.
Q2: I am observing a significant loss of potency in my sample under acidic conditions. Is this expected?
A2: Yes, pyrazole-containing compounds can be susceptible to degradation under strong acidic conditions. The pyrazole ring itself is generally stable, but the side chains and the overall molecule can undergo hydrolysis or other reactions, especially at elevated temperatures. It is crucial to characterize the degradation products to understand the reaction pathway.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C). For solutions, especially in protic solvents, refrigeration is advised to minimize potential degradation. Always re-test the material if it has been stored for an extended period.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light. A typical protocol involves preparing solutions of the compound and subjecting them to these conditions for a defined period. The samples are then analyzed by a stability-indicating method to determine the percentage of degradation and identify any resulting degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Contamination of solvent, glassware, or sample. Formation of new degradation products. | Run a blank (solvent injection) to check for system contamination. Ensure all glassware is scrupulously clean. If new peaks persist, they are likely degradants that require characterization. |
| Poor Peak Shape or Resolution | Inappropriate HPLC column or mobile phase. Column degradation. | Optimize the mobile phase composition (e.g., pH, organic modifier). Ensure the column is suitable for the analyte's polarity. If the column is old, replace it. |
| Mass Balance Failure (<95%) | Non-chromophoric degradants. Analyte adsorption to container. Precipitation of degradant. | Use a mass-sensitive detector (e.g., MS, CAD) in addition to UV to detect non-chromophoric compounds. Use silanized glassware to prevent adsorption. Check for any visible precipitate in the sample vials. |
| No Degradation Observed Under Stress | Conditions are not harsh enough. Study duration is too short. | Increase the concentration of the stressor (e.g., acid/base), raise the temperature, or extend the exposure time. Ensure direct and adequate exposure in photostability studies. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Time | Temperature | % Assay of Active | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60 °C | 85.2% | 14.8% | Hydrolyzed side-chain product |
| 0.1 M NaOH | 24 h | 60 °C | 89.5% | 10.5% | Ring-opened species |
| 10% H₂O₂ | 24 h | 25 °C | 92.1% | 7.9% | N-oxide derivative |
| Thermal | 48 h | 80 °C | 98.6% | 1.4% | Minor unidentified degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | 99.1% | 0.9% | Minor unidentified degradants |
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial. Prepare a control sample by adding 1 mL of stock solution to 9 mL of the 50:50 acetonitrile/water mixture.
-
Incubation: Place both vials in a water bath set to 60 °C for 24 hours.
-
Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic sample by adding an appropriate amount of 0.1 M NaOH.
-
Analysis: Dilute both the stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a validated stability-indicating HPLC-UV method.
-
Evaluation: Calculate the percentage degradation by comparing the peak area of the active ingredient in the stressed sample to the control sample. Characterize any significant degradation peaks using techniques like LC-MS.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Logic of a stability-indicating method.
Technical Support Center: Troubleshooting Low Yields in the Alkylation of Pyrazole Compounds
Welcome to the technical support center for the alkylation of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of pyrazole compounds, presented in a question-and-answer format.
Issue 1: Poor or No Product Yield
Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes, and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. It is crucial to ensure that all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial for driving the reaction to completion.[1]
-
-
Assess Solubility: Poor solubility of the pyrazole starting material or the base can significantly hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase reactivity.[1]
-
-
Optimize Reaction Temperature and Time:
-
Some alkylations may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Issue 2: My reaction is producing a mixture of N1 and N2 isomers, resulting in a low yield of the desired product.
Q: How can I improve the regioselectivity of my pyrazole alkylation to favor the desired isomer?
A: The formation of regioisomeric mixtures is a common challenge in the alkylation of unsymmetrically substituted pyrazoles due to the similar electronic properties of the two adjacent nitrogen atoms.[2] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[2][3]
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2]
-
If possible, choose a pyrazole starting material with a bulky substituent at the C3 or C5 position to direct the alkylation to the desired nitrogen.
-
Using a sterically demanding alkylating agent can also favor alkylation at the less hindered N1 position.[1]
-
-
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio.[2]
-
Catalysis: For preferential N2-alkylation, consider exploring a magnesium-based catalyst, such as MgBr₂.[1]
-
Protecting Groups: Employing a protecting group strategy can be a highly effective method for achieving regioselective alkylation. The use of a (2-trimethylsilyl)ethoxymethyl (SEM) group allows for the protection of one nitrogen, enabling selective alkylation of the other. The SEM group can then be removed.[5]
Issue 3: I am observing the formation of a significant amount of a dialkylated quaternary salt byproduct.
Q: What is causing the formation of a dialkylated byproduct, and how can I prevent it?
A: The formation of a dialkylated quaternary salt occurs when the N-alkylated pyrazole product, which can be more nucleophilic than the starting pyrazole, reacts further with the alkylating agent.[2][6]
Preventative Measures:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[2]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]
-
Reduce Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation.[2]
Data Presentation
Table 1: Influence of Base and Solvent on the N-alkylation of 3-Substituted Pyrazoles
| Base | Solvent | Predominant Isomer | Notes |
| K₂CO₃ | DMSO | N1 | Good combination for favoring the less hindered nitrogen.[1][2] |
| NaH | THF | N1 | A strong base that can improve yields with less reactive alkylating agents.[1][2] |
| Cs₂CO₃ | DMF | N1 | Often used for its high solubility and reactivity. |
| MgBr₂ (catalyst) | Various | N2 | Can be used to selectively obtain the N2 isomer.[1] |
Note: Data is illustrative and compiled from various sources on substituted pyrazoles. The actual regioselectivity will depend on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for N-alkylation of a Pyrazole using Potassium Carbonate:
-
To a solution of the pyrazole (1.0 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile) is added potassium carbonate (1.5 eq.).
-
The alkylating agent (1.1 eq.) is added to the suspension.
-
The reaction mixture is stirred at the appropriate temperature (room temperature or heated) and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
General Procedure for N-alkylation of a Pyrazole using Sodium Hydride:
-
To a solution of the pyrazole (1.0 eq.) in an anhydrous solvent (e.g., THF or DMF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C, and the alkylating agent (1.1 eq.) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Mandatory Visualization
A troubleshooting workflow for addressing low yields in pyrazole alkylation.
A generalized reaction pathway for the N-alkylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Synthesis of Pyrazole-1-carbothiohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-1-carbothiohydrazide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazole-1-carbothiohydrazide derivatives, particularly when starting from chalcones and thiosemicarbazide or using a pre-formed pyrazole-1-carbothiohydrazide.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is consistently low, or I am not getting any of the desired product. What are the possible causes and how can I improve it?
-
Answer: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Reagent Quality: Ensure the purity of your starting materials, especially the chalcones and thiosemicarbazide. Impurities can lead to side reactions. Hydrazine derivatives, if used, can degrade over time.[1]
-
Reaction Conditions:
-
Solvent: Ethanol is a commonly used solvent.[2][3] Ensure it is of an appropriate grade and dry if necessary.
-
Catalyst: The choice and amount of catalyst are crucial. Basic catalysts like potassium hydroxide (KOH)[2] or sodium hydroxide (NaOH)[4] are often used in the initial cyclization. For subsequent reactions, a catalytic amount of triethylamine or acetic acid may be employed.[3][5]
-
Temperature: Refluxing is a common requirement.[2][3] Ensure the reaction mixture reaches and maintains the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]
-
Reaction Time: Reaction times can vary from a few hours to overnight.[3][4] Monitor the reaction by TLC to determine the optimal time for completion.
-
-
Stoichiometry: An excess of one reagent, such as using a 2:1 molar ratio of thiosemicarbazide to chalcone, may be necessary to drive the reaction to completion.[2]
-
Issue 2: Formation of Multiple Products/Side Products
-
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is a common challenge.
-
Incomplete Reaction: The presence of starting materials (chalcone and thiosemicarbazide) may indicate an incomplete reaction. Consider extending the reaction time or increasing the temperature.
-
Side Reactions: The reaction between chalcones and thiosemicarbazide can sometimes lead to the formation of pyrazoline intermediates that may not fully convert to the desired pyrazole.[6]
-
Alternative Reaction Pathways: Depending on the specific substrates and conditions, other heterocyclic systems might form. Careful control of pH and temperature can help in directing the reaction towards the desired product.
-
Purification: If side products are unavoidable, effective purification is key. Recrystallization from a suitable solvent like ethanol or acetone is a common method.[2] For more persistent impurities, column chromatography may be necessary. Another technique involves dissolving the crude product in a solvent and treating it with an acid to form the acid addition salt, which can then be crystallized and separated.[7]
-
Issue 3: Difficulty in Product Purification and Characterization
-
Question: I am having trouble purifying my final product, and the characterization data (NMR, IR) is not clean. What can I do?
-
Answer: Purification is a critical step to obtain a pure product for characterization and further use.
-
Recrystallization: This is the most common and often effective method. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.
-
Acid-Base Extraction: If your product has basic nitrogen atoms, you can dissolve the crude mixture in an organic solvent and wash it with a dilute acid solution. The product will move to the aqueous layer as a salt. After separating the layers, the aqueous layer can be basified to precipitate the pure product, which is then extracted with an organic solvent.
-
Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful tool for separating compounds with different polarities.
-
Characterization: Ensure your purified product is thoroughly dried to remove any residual solvent before characterization. Water can also be a common impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for pyrazole-1-carbothiohydrazide derivatives?
A1: A common method involves a two-step process. First, chalcones are synthesized through the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde.[2][8] These chalcones are then reacted with thiosemicarbazide in the presence of a base to form the pyrazole-1-carbothiohydrazide core.[2][4] This core can then be further modified.
Q2: What are some common catalysts used in these syntheses?
A2: For the initial cyclization of chalcones with thiosemicarbazide, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used.[2][4] In subsequent reactions to create derivatives, milder bases like triethylamine or acidic catalysts like glacial acetic acid may be employed.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[4] By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.
Q4: What are some suitable solvents for these reactions?
A4: Ethanol is a widely used solvent for the synthesis of pyrazole derivatives from chalcones.[2][3][4] Other solvents like acetic acid have also been reported.[3] The choice of solvent can influence the reaction rate and yield.
Q5: How are the final products typically purified?
A5: The most common purification method is recrystallization from an appropriate solvent, such as ethanol or acetone.[2] If the product is an oil or if recrystallization is not effective, column chromatography may be required. Another method involves the formation and crystallization of acid addition salts.[7]
Experimental Protocols
Protocol 1: General Synthesis of Pyrazole-1-carbothiohydrazide Derivatives from Chalcones
This protocol is a generalized procedure based on common literature methods.[2][4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20-30 mL).
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40-60%) dropwise while stirring the mixture in an ice bath.
-
Continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.
-
-
Cyclization to form Pyrazole-1-carbothiohydrazide:
-
To a solution of the chalcone (10 mmol) in ethanol (30-50 mL), add thiosemicarbazide (15-20 mmol).
-
Add a solution of KOH or NaOH in ethanol and reflux the mixture for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product that precipitates is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure pyrazole-1-carbothiohydrazide derivative.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Pyrazole-1-carbothiohydrazide Synthesis
| Starting Materials | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Chalcone, Thiosemicarbazide | Ethanolic KOH | Ethanol | Reflux | Not specified | [2] |
| Chalcone, 4-Phenyl-3-thiosemicarbazide | NaOH | Ethanol | 3-8 hours | 26% (for one derivative) | [4] |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, 1,3-diphenylpropane-1,3-dione | None | Ethanol | 5 hours (reflux) | Not specified | [3] |
| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes | Solvent-free | 30-40 min | 80-90% | [9] |
Mandatory Visualization
Caption: General workflow for the synthesis of pyrazole-1-carbothiohydrazide derivatives.
Caption: Troubleshooting flowchart for low yield in pyrazole-1-carbothiohydrazide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of biologically active compounds. The specific arrangement of substituents on the pyrazole ring gives rise to various isomers, often with distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of pyrazole isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Unraveling the Significance of Isomerism in Pyrazole Scaffolds
The precise positioning of functional groups on the pyrazole ring, known as regioisomerism, can profoundly influence a molecule's interaction with biological targets. Even subtle shifts in substituent placement can lead to significant differences in potency, selectivity, and overall biological activity. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds in drug discovery.
This guide will delve into a comparative analysis of pyrazole isomers, focusing on their antimicrobial and anti-inflammatory activities. We will present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to provide a comprehensive resource for researchers.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a series of 1,3,5-trisubstituted pyrazole derivatives was evaluated to understand the impact of substituent positioning on their activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two positional isomers against a panel of bacterial and fungal strains.
| Compound ID | Structure | Test Organism | MIC (µg/mL) |
| Isomer A | 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 | ||
| Escherichia coli | 32 | ||
| Pseudomonas aeruginosa | 64 | ||
| Candida albicans | 16 | ||
| Isomer B | 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 | ||
| Escherichia coli | 16 | ||
| Pseudomonas aeruginosa | 32 | ||
| Candida albicans | 8 |
Data Interpretation: Isomer B consistently demonstrated lower MIC values across all tested microbial strains, indicating a two-fold increase in antimicrobial potency compared to Isomer A. This highlights the critical role of the substituent arrangement at the C3 and C5 positions of the pyrazole ring in determining the antimicrobial activity.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
The inoculum is then diluted to the desired final concentration (typically 5 x 10^5 CFU/mL).
b. Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.
c. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
a. Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
b. Assay Procedure:
-
The COX-2 enzyme, heme, and reaction buffer are pre-incubated in a 96-well plate.
-
The test compounds at various concentrations are added to the wells and incubated for a specific period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).
c. Data Analysis:
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Biological Pathways and Workflows
COX-2 Signaling Pathway
The cyclooxygenase-2 (COX-2) pathway plays a critical role in inflammation and pain. Pyrazole derivatives are a well-known class of COX-2 inhibitors. The following diagram illustrates the key steps in this pathway.
Caption: The COX-2 signaling cascade and the inhibitory action of pyrazole isomers.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The presented data underscores the profound impact of isomerism on the biological activity of pyrazole derivatives. As demonstrated by the comparative antimicrobial data, a subtle change in the substitution pattern can lead to a significant enhancement in potency. This guide serves as a foundational resource for researchers, emphasizing the importance of considering isomeric forms in the design and development of new pyrazole-based therapeutic agents. The provided experimental protocols and pathway visualizations offer practical tools to facilitate further investigation into the fascinating structure-activity relationships of this versatile heterocyclic scaffold.
A Comparative Guide to the Validation of 1H and 13C NMR Data for Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of pyrazole derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of 1H and 13C NMR data for various pyrazole derivatives, outlines detailed experimental protocols for data acquisition, and presents a standardized workflow for data validation.
Comparative 1H and 13C NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For pyrazole derivatives, substitutions on the ring can cause significant variations in these shifts, providing valuable information about the molecule's structure. The following tables summarize typical 1H and 13C NMR chemical shifts for a selection of pyrazole derivatives, facilitating comparison.
Table 1: 1H NMR Chemical Shift Data for Selected Pyrazole Derivatives in CDCl3.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
|---|---|---|---|---|
| 3-Methylpyrazole[1] | - | ~6.1 (d) | ~7.4 (d) | ~2.3 (s, CH3), ~12.3 (br s, NH) |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole[2] | - | 5.90 (s) | - | 7.46-7.19 (m, 5H, Ph), 2.25 (s, 6H, 2xCH3) |
| 3,5-Diethyl-1-phenyl-1H-pyrazole[2] | - | 6.08 (s) | - | 7.42 (m, 5H, Ph), 2.68 (m, 4H, 2xCH2), 1.36-1.21 (m, 6H, 2xCH3) |
| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole[2] | - | 5.40 (s) | - | 7.68-7.17 (m, 5H, Ph), 4.12 (q, 2H, OCH2), 2.42 (s, 3H, CH3), 1.44 (t, 3H, CH2CH3) |
| 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole[2] | - | 6.71 (s) | - | 7.36-7.18 (m, 10H, 2xPh) |
d: doublet, s: singlet, m: multiplet, q: quartet, t: triplet, br: broad
Table 2: 13C NMR Chemical Shift Data for Selected Pyrazole Derivatives in CDCl3.
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
|---|---|---|---|---|
| 3-Methylpyrazole[1] | ~148 | ~105 | ~134 | ~13 (CH3) |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole[2] | 148.1 | 106.4 | 138.4 | 139.4, 128.3, 126.4, 124.0 (Ph), 12.9, 11.8 (2xCH3) |
| 3,5-Diethyl-1-phenyl-1H-pyrazole[2] | 154.7 | 103.2 | 145.8 | 140.2, 129.2, 127.3, 125.2 (Ph), 21.7, 19.6 (2xCH2), 14.2, 13.15 (2xCH3) |
| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole[2] | 148.3 | 86.1 | 154.6 | 138.8, 128.6, 125.5, 121.6 (Ph), 67.5 (OCH2), 14.6, 14.5 (CH3, OCH2CH3) |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole[2] | 151.1 | 107.3 | 147.3 | 140.2, 136.2, 124.9, 119.2 (Ar-C), 40.2 (C(CH3)3), 31.2 (C(CH3)3), 23.1, 21.2 (2xCH2), 18.1 (CH3) |
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate validation. The following is a generalized protocol for obtaining 1H and 13C NMR spectra of pyrazole derivatives.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazole derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and can influence chemical shifts.[1]
-
Internal Standard: Add an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS is set to 0.00 ppm and is used as a reference point for the chemical shifts.[1]
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing, sonication, or warming can be applied if necessary.[1]
-
Transfer: Transfer the solution to a clean, dry NMR tube and securely cap it.[1]
2. NMR Data Acquisition:
-
Instrumentation: The data presented in this guide was typically acquired on 200, 400, or 500 MHz NMR spectrometers.[2][3][4]
-
1H NMR Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
13C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of 13C)
-
Relaxation delay: 2-5 seconds
-
Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.[1]
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[1]
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.[1]
-
Peak Picking and Integration: All significant peaks are identified, and their integrals are calculated for the 1H spectrum to determine the relative number of protons.[1]
Validation Workflow for NMR Data
A systematic approach is essential for the validation of NMR data for pyrazole derivatives. The following workflow outlines the key steps from data acquisition to structural confirmation.
Caption: A stepwise workflow for the validation of NMR data for pyrazole derivatives.
This validation workflow ensures a rigorous and comprehensive analysis of the NMR data. The use of two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC is highly recommended for unambiguous assignment of proton and carbon signals, especially for complex derivatives.[5][6] Comparing experimental data with published values for similar structures provides an additional layer of confidence in the assignments.[6][7][8] Finally, ensuring consistency between the 1H and 13C NMR data is a critical self-check before final structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Synthesized 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of analytical methods for determining the purity of synthesized 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone, a valuable heterocyclic building block. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated, with supporting methodologies and comparative data.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the acylation of 1,3-dimethylpyrazole. A plausible method is the Friedel-Crafts acylation using acetic anhydride or acetyl chloride with a suitable Lewis acid catalyst.
Potential Impurities:
-
Isomeric Impurities: Depending on the regioselectivity of the acylation, the primary impurity is often the isomeric product, 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone.
-
Unreacted Starting Materials: Residual 1,3-dimethylpyrazole and acylating agent.
-
Byproducts: Di-acylated pyrazole species or polymeric materials formed under harsh reaction conditions.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, required sensitivity, and the desired level of quantitation. Below is a comparison of three widely used methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material. |
| Typical Purity Range | 98.0% - 99.9% | 98.5% - 99.9% | 98.0% - 100.0% (with uncertainty) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Specificity | Good, can resolve isomers with optimized methods. | Excellent, provides mass-to-charge ratio for peak identification. | Excellent, provides structural information for both analyte and impurities. |
| Quantitation | Relative (requires a reference standard of known purity) | Relative (requires a reference standard) | Absolute (primary ratio method) |
| Sample Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine purity analysis and the separation of non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.
Experimental Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Pulse Sequence: A simple 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a clean NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
Purity Calculation:
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Visualizations
Caption: Experimental workflow from synthesis to purity analysis.
Caption: Logical relationship of analytical methods for purity determination.
A Comparative Guide to Alternative Synthetic Routes for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways to obtain 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on factors such as starting material availability, reaction complexity, and potential yield. Detailed experimental protocols are provided for each key transformation, and quantitative data is summarized for ease of comparison.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The strategic placement of its functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide explores two distinct and viable synthetic strategies for its preparation:
-
Route 1: Functionalization of a Pre-formed Pyrazole Ring via Vilsmeier-Haack formylation followed by Grignard addition and oxidation.
-
Route 2: Construction of the Pyrazole Ring with a Precursor to the Acetyl Group followed by conversion to the final ketone.
Route 1: Vilsmeier-Haack Formylation and Subsequent Elaboration
This synthetic approach commences with the commercially available 1,3-dimethyl-1H-pyrazol-5(4H)-one. The key steps involve the introduction of a formyl group at the C4 position via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target ketone.
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
To a well-stirred, cooled (0-5 °C) solution of dimethylformamide (DMF, 60 mmol), phosphorus oxychloride (POCl3, 90 mmol) is added dropwise. The resulting mixture is stirred at this temperature for 20 minutes to form the Vilsmeier reagent. To this solution, 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) is added, and the reaction mixture is heated to 90 °C for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water (100 mL). The pH of the solution is adjusted to 7 with a sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is recrystallized from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Synthesis of this compound
A solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 12 mmol) at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate alcohol, 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethanol.
The crude alcohol is dissolved in dichloromethane (DCM, 30 mL) and treated with pyridinium chlorochromate (PCC, 15 mmol). The mixture is stirred at room temperature for 3 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Route 2: Pyrazole Ring Formation Followed by Functional Group Interconversion
This alternative strategy involves the initial synthesis of an ethyl pyrazole-5-carboxylate, which is then converted to the target ketone. This route is based on a patented procedure and offers a high-yielding pathway to a key intermediate.
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [1]
In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are mixed. Acetone is then slowly added dropwise to the reaction solution while maintaining the internal temperature below 15 °C. The reaction is allowed to proceed for 24 hours to generate an intermediate.[1] In a separate step, this intermediate is mixed with dimethylformamide (DMF) and cooled to 5-15 °C. A 40% aqueous solution of methylhydrazine is then slowly added dropwise, keeping the temperature below 15 °C. After the addition is complete, the mixture is heated to 40-50 °C and maintained at this temperature for 6-8 hours. The reaction mixture is then concentrated under reduced pressure to obtain the crude product, which is further purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]
Step 2: Synthesis of this compound
A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (10 mmol) in anhydrous THF (20 mL) is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 22 mmol) at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give this compound.
Performance Comparison
| Parameter | Route 1: Vilsmeier-Haack & Elaboration | Route 2: Ring Construction & Conversion |
| Starting Materials | 1,3-dimethyl-1H-pyrazol-5(4H)-one, POCl3, DMF, CH3MgBr, PCC | Ethanol, Sodium Ethoxide, Diethyl Oxalate, Acetone, Methylhydrazine, CH3MgBr |
| Number of Steps | 2 | 2 |
| Overall Yield (estimated) | Moderate | High[1] |
| Reaction Conditions | Step 1 requires heating. Step 2 involves cryogenic temperatures and an oxidation step. | Step 1 involves controlled low temperatures and subsequent heating. Step 2 involves cryogenic temperatures. |
| Scalability | Potentially scalable, though oxidation step may require optimization. | The patented first step is described at a large scale, suggesting good scalability.[1] |
| Reagent Toxicity/Hazards | POCl3 is corrosive and water-sensitive. PCC is a toxic and carcinogenic oxidizing agent. | Methylhydrazine is toxic. Grignard reagents are highly reactive and moisture-sensitive. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 utilizes a functionalization approach on a pre-existing pyrazole core. While the Vilsmeier-Haack reaction is a classic and effective method for formylation, the subsequent two-step conversion of the aldehyde to the ketone adds to the overall complexity and may impact the final yield. The use of a chromium-based oxidant (PCC) is also a consideration regarding environmental and safety protocols.
Route 2 , based on a patented procedure, appears to be a more direct and potentially higher-yielding approach. The initial ring-forming reaction is reported to be efficient and scalable. The subsequent conversion of the ester to the ketone via a Grignard reaction is a standard and generally high-yielding transformation.
The choice between these two routes will ultimately depend on the specific needs and resources of the research team. Factors such as the availability and cost of starting materials, desired scale of synthesis, and familiarity with the required reaction conditions should be carefully considered. For large-scale production, Route 2 may be more advantageous due to its reported high yield and scalability. For smaller-scale laboratory synthesis and exploration, Route 1 offers a more modular approach starting from a different pyrazole precursor.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Pyrazole Derivatives' Cytotoxicity
A deep dive into the cytotoxic effects of various pyrazole derivatives reveals a promising class of compounds with significant potential in anticancer drug development. This guide provides a comparative study of their efficacy against several cancer cell lines, supported by experimental data and detailed methodologies. The findings indicate that specific structural modifications to the pyrazole core can lead to potent and selective anticancer activity, primarily through the induction of apoptosis and cell cycle arrest.
Researchers and drug development professionals will find a comprehensive overview of the cytotoxic landscape of pyrazole derivatives, with a clear presentation of quantitative data, experimental protocols, and visual representations of key biological processes. This guide aims to facilitate a better understanding of the structure-activity relationships and mechanisms of action that govern the anticancer properties of these heterocyclic compounds.
Comparative Cytotoxicity of Pyrazole Derivatives
The cytotoxic activity of a selection of pyrazole derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to quantify and compare the potency of each compound. The data clearly demonstrates that the cytotoxic efficacy of pyrazole derivatives is dependent on both the specific chemical structure of the derivative and the type of cancer cell line being targeted.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - |
| Compound 5b | A549 (Lung) | 0.69 | ABT-751 | - |
| Compound 10b | MCF-7 (Breast) | < 0.1 | Adriamycin | 0.13 |
| Compound 10b | Colo-205 (Colon) | < 0.1 | Adriamycin | 0.13 |
| Compound 10b | A549 (Lung) | < 0.1 | Adriamycin | 0.13 |
| Compound 28 | HCT116 (Colon) | 0.035 | Sorafenib | - |
| Compound 28 | HepG2 (Liver) | 0.028 | Sorafenib | - |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Compounds 57 & 58 | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 |
| Compound 5 | HepG2 (Liver) | 13.14 | Doxorubicin | 4.50 |
| Compound 5 | MCF-7 (Breast) | 8.03 | Doxorubicin | 4.17 |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | - | - |
| L3 | MCF-7 (Breast) | 81.48 | - | - |
Unraveling the Mechanism: Induction of Apoptosis
A significant body of evidence suggests that many pyrazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[1][2] This process is a critical pathway for eliminating cancerous cells. The induction of apoptosis by these compounds is often mediated through the generation of reactive oxygen species (ROS), leading to a cascade of intracellular events that culminate in cell death.[1][3]
One of the key mechanisms involves the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis.[1] For instance, studies have shown that certain pyrazole derivatives can increase the activity of caspase-3, a key executioner caspase.[1] This activation leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes associated with apoptosis.
Figure 1: Simplified signaling pathway of pyrazole-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of pyrazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1][4]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][3]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the pyrazole derivative, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[5]
Figure 2: General experimental workflow for evaluating cytotoxicity.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Mass Spectrometry Data for Pyrazole Compound Identification
For researchers, scientists, and drug development professionals, the accurate identification of pyrazole compounds is a critical step in various analytical workflows. This guide provides a comprehensive comparison of mass spectrometry-based approaches, detailing experimental protocols and data analysis strategies to enhance confidence in compound identification.
The inherent complexity of isomeric pyrazoles and their derivatives necessitates robust analytical techniques. Mass spectrometry (MS), coupled with chromatographic separation, stands as a powerful tool for the elucidation of these structures. This guide delves into the nuances of cross-referencing experimental mass spectral data with established libraries and in-silico fragmentation tools, offering a comparative overview to aid in methodological selection.
Experimental Protocols: A Foundation for Reliable Data
The quality of mass spectrometry data is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two common techniques for pyrazole analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile pyrazole compounds.[1]
Sample Preparation:
A general procedure for preparing a pyrazole sample for GC-MS analysis involves the following steps:
-
Dissolution: Accurately weigh approximately 10 mg of the pyrazole sample and dissolve it in a suitable solvent, such as methanol or dichloromethane.[1]
-
Internal Standard Spiking: To ensure accurate quantification, add a known concentration of an internal standard. This should be a compound with similar chemical properties to the analyte but not present in the sample.
-
Drying: If water is present in the sample, it can be removed by adding anhydrous sodium sulfate.[1]
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the GC-MS system.[1]
Instrumentation and Conditions:
The following table outlines typical GC-MS parameters for pyrazole analysis. Optimization may be necessary depending on the specific isomers and the instrument used.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, ratio 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial 80°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min and hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS is particularly useful for less volatile or thermally labile pyrazole derivatives.[2]
Sample Preparation:
-
Dissolution: Prepare a dilute solution of the pyrazole derivative (e.g., 1 mg/mL) in a solvent compatible with the mobile phase, such as methanol, acetonitrile, or a mixture with water.[2]
-
Filtration: For direct infusion, filter the sample solution through a 0.22 µm syringe filter.[2]
Instrumentation and Conditions:
The following table provides typical LC-MS/MS parameters for pyrazole analysis.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of methanol and water (with or without a modifier like formic acid) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI), positive or negative mode[2] |
| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Data Acquisition | Full scan MS followed by data-dependent or data-independent MS/MS acquisition |
Cross-Referencing Strategies for Pyrazole Identification
Confident identification of pyrazole compounds relies on comparing the acquired experimental mass spectra with reference data. This can be achieved through spectral library searching and the use of in-silico fragmentation prediction tools.
Spectral Library Searching
Mass spectral libraries are curated collections of experimental spectra from authentic standards.[3] Searching these libraries is often the first step in identifying an unknown compound.
Comparison of Major Mass Spectral Libraries:
| Library | Description | Key Features |
| NIST/EPA/NIH Mass Spectral Library | A comprehensive and widely used library of electron ionization (EI) mass spectra. It is highly curated and focuses on spectra of interest for chemical analysis.[4] | Consists almost entirely of complete spectra, making it a reliable reference.[4] Contains a vast number of spectra for a wide range of compounds.[5][6][7][8][9] |
| Wiley Registry of Mass Spectral Data | A large collection of mass spectra that aims to include all available spectra, including those from scientific literature.[4] | Offers a very broad coverage of compounds. The size of the library is a key advantage.[4] |
| METLIN | A freely accessible database of metabolite and other small molecule mass spectral data, including MS/MS spectra.[10][11][12] | Contains data for a vast number of metabolites and allows for various search types, including precursor mass, and fragment similarity.[11][13] |
It is important to note that the accuracy of library matching can be influenced by factors such as the quality of the experimental spectrum and the completeness of the reference library.[14] Inter-library comparisons can be a valuable method for identifying and correcting errors in library entries.[15]
In-Silico Fragmentation Tools
When a compound is not present in any spectral library, in-silico fragmentation tools can be employed. These software programs predict the fragmentation pattern of a candidate molecule, which can then be compared to the experimental MS/MS spectrum.[16]
Comparison of In-Silico Fragmentation Approaches:
| Approach | Description | Examples of Tools |
| Rule-Based | Utilizes a predefined set of fragmentation rules based on known chemical principles. | MetFrag, MAGMa+ |
| Combinatorial | Systematically breaks all possible bonds in a molecule to generate fragments. | CFM-ID |
| Machine Learning-Based | Employs machine learning algorithms trained on large datasets of experimental spectra to predict fragmentation. | CSI:FingerID, MS-FINDER |
The performance of these tools can vary depending on the compound class and the complexity of the molecule.[16]
Visualizing the Workflow
To better illustrate the process of pyrazole identification, the following diagrams, generated using the DOT language, outline the key experimental and data analysis workflows.
Understanding Pyrazole Fragmentation
A key aspect of identifying pyrazoles through mass spectrometry is understanding their characteristic fragmentation patterns. Electron ionization (EI) often leads to two significant fragmentation processes for the pyrazole ring: the expulsion of HCN and the loss of N2 from the [M-H]+ ion.[17] The presence and nature of substituents on the pyrazole ring can influence these fragmentation pathways.[17][18] For instance, certain substituents can make these primary fragmentation routes secondary or even absent.[17] Analysis of these fragmentation patterns provides valuable structural information that can help differentiate between isomers.[2][19][20]
Conclusion
The successful identification of pyrazole compounds using mass spectrometry hinges on a multi-faceted approach that combines robust experimental protocols with intelligent data analysis strategies. By leveraging both experimental spectral libraries and in-silico fragmentation tools, researchers can significantly increase the confidence of their identifications. This guide provides a framework for comparing and selecting the most appropriate methods for a given analytical challenge, ultimately facilitating more accurate and reliable results in drug discovery and other scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]
- 6. 1H-Pyrazole [webbook.nist.gov]
- 7. 1H-Pyrazole, 4-phenyl- [webbook.nist.gov]
- 8. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 9. Pyrazole, 3-nitro- [webbook.nist.gov]
- 10. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 11. METLIN: A Technology Platform for Identifying Knowns and Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. osti.gov [osti.gov]
- 14. Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectral Library Quality Assurance by Inter-Library Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. BiblioBoard [openresearchlibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Methods for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, driving the continuous development of efficient and sustainable synthetic methodologies. This guide provides an objective comparison of prominent catalytic methods for pyrazole synthesis, focusing on the widely utilized Knorr synthesis and reactions involving α,β-unsaturated carbonyl compounds. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the selection of the most suitable catalytic system for your research needs.
Data Presentation: A Comparative Analysis of Catalytic Performance
The efficacy of a catalyst is a critical factor in the synthesis of pyrazoles, influencing reaction rates, yields, and overall process sustainability. The following tables summarize quantitative data for various catalytic systems in two common pyrazole synthesis routes.
Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
The Knorr synthesis is a classical and versatile method for constructing the pyrazole ring. The choice of catalyst can significantly impact the reaction conditions and outcomes.
| Catalyst | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Brønsted Acids | |||||||
| Silica Sulfuric Acid (SSA) (1 mol%) | Ethyl acetoacetate, Aromatic aldehydes, β-naphthol | 2,4-Dinitrophenylhydrazine | Solvent-free | Room Temp. | 45-90 min | 82-93 | [1] |
| Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4) (1 mol%) | Ethyl acetoacetate, Aromatic aldehydes, β-naphthol | 2,4-Dinitrophenylhydrazine | Solvent-free | Room Temp. | 30-75 min | 85-95 | [1] |
| {[2,2′-BPyH][C(CN)3]2} (1 mol%) | Ethyl acetoacetate, Aromatic aldehydes, β-naphthol | 2,4-Dinitrophenylhydrazine | Solvent-free | Room Temp. | 30-70 min | 88-96 | [1] |
| Heterogeneous Catalysts | |||||||
| Nano-ZnO (5 mol%) | Ethyl acetoacetate | Phenylhydrazine | Water | Not Specified | Not Specified | 95 | [2] |
| Amberlyst-70 | Acetylacetone | Phenylhydrazine | Water | Room Temp. | 5-30 min | Good to Excellent | [3] |
| Lewis Acids | |||||||
| Lithium perchlorate | Acetylacetone | 2,4-Dinitrophenylhydrazine | Not Specified | Not Specified | Not Specified | Good | [2] |
| No Catalyst | |||||||
| Glacial Acetic Acid (catalytic) | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | ~100 | 1 h | Not specified, but effective | [4] |
Synthesis from α,β-Unsaturated Ketones (Chalcones) and Hydrazines
The reaction of chalcones with hydrazines provides a direct route to 1,3,5-trisubstituted pyrazolines, which can be subsequently oxidized to pyrazoles. Catalysts play a crucial role in promoting this cyclocondensation reaction.
| Catalyst | Chalcone Derivative | Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acid Catalysis | |||||||
| Acetic Acid | Various substituted chalcones | Hydrazine hydrate | Acetic Acid | Reflux (6-8 h) | 6-8 h | Not specified | [5] |
| Glacial Acetic Acid | Various substituted chalcones | Phenylhydrazine | Glacial Acetic Acid | Reflux (6-8 h) | 6-8 h | Not specified | [5] |
| Base Catalysis | |||||||
| Pyridine | Various chalcone derivatives | Succinic hydrazide | Not Specified | Not Specified | Not Specified | Good | [6] |
| Metal Catalysis | |||||||
| Nickel-based heterogeneous catalyst (10 mol%) | Derived in situ from acetophenone and benzaldehyde | Hydrazine | Ethanol | Room Temp. | 3 h | Good to Excellent | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following sections provide methodologies for key catalytic systems.
Knorr Pyrazole Synthesis with Acid Catalysis
This protocol is a general procedure for the classical Knorr pyrazole synthesis using a catalytic amount of acid.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate, 1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate, 2.0 eq)
-
Solvent (e.g., 1-propanol)
-
Acid catalyst (e.g., a few drops of glacial acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[4][8]
-
Add the hydrazine derivative to the solution. Note that this addition can be exothermic.
-
Add a catalytic amount of the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux with stirring for the specified time (typically 1-4 hours).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
Synthesis of Pyrazolines from Chalcones with Acid Catalysis
This protocol outlines the synthesis of pyrazoline derivatives from chalcones and hydrazine, a common route to substituted pyrazoles.
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.25 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., a few drops of glacial acetic acid or sulfuric acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the chalcone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5][9]
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of the acid catalyst.[9]
-
Heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-8 hours.[5][9]
-
Monitor the reaction progress using TLC.[9]
-
After completion, cool the reaction mixture to room temperature or in an ice bath.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.[9]
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol.[9]
One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel Catalyst
This method provides an efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles.[7][10]
Materials:
-
Ketone (e.g., acetophenone, 1.0 eq)
-
Hydrazine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Heterogeneous Nickel-based catalyst (10 mol%)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the ketone, hydrazine, and the solid Nickel-based heterogeneous catalyst in ethanol.[7][10]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration and purified by washing with a suitable solvent or by column chromatography.[11]
Mandatory Visualization: Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthetic processes.
Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis proceeds through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring. The reaction is typically acid-catalyzed.[6]
Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Synthesis of Pyrazolines from Chalcones
The formation of pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazines involves a nucleophilic attack followed by an intramolecular cyclization.
Caption: Reaction pathway for the synthesis of pyrazolines from chalcones.
Experimental Workflow for Catalytic Pyrazole Synthesis
A generalized workflow for the catalytic synthesis of pyrazoles is depicted below, outlining the key steps from reaction setup to product isolation and purification.
References
- 1. [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. ijirt.org [ijirt.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Pyrazole Compounds in Cancer Cell Lines: A Comparative Guide
The persistent challenge of cancer treatment, marked by adverse side effects and the emergence of drug resistance, necessitates the exploration of novel therapeutic agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities, including potent anticancer properties. This guide provides a comparative analysis of the in vitro performance of recently developed pyrazole compounds against various cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anticancer Activity of Novel Pyrazole Compounds
The following table summarizes the in vitro cytotoxic activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Class | Cancer Cell Line(s) | IC50 Value(s) | Key Findings & Reference |
| Compound 5e | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 3.6-24.6 μM | HCT-116 was the most sensitive cell line.[1] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon), PC-3 (Prostate), HL60 (Leukemia), SNB19 (Astrocytoma) | 3.12 μM (HCT-116), 124.40 μM (PC-3), 6.81 μM (HL60), 60.44 μM (SNB19) | Demonstrated varied potency across different cancer types.[2] |
| Compound 83f | HEPG2 (Liver) | 3.01 ± 0.21 μg/mL | Showed higher potency than the standard drug Doxorubicin.[2] |
| Compound 43m | HeLa (Cervical), CAKI-I (Renal), PC-3 (Prostate), MiaPaCa-2 (Pancreatic), A549 (Lung) | 14-37 μM | Exhibited broad-spectrum activity and mTOR inhibition (IC50 = 203 nM).[2] |
| Pyrazole 5a & derivatives 3d,e | MCF-7 (Breast) | 10-14 μM | Displayed selective activity against breast cancer cells.[3] |
| Compound 15 | MCF7 (Breast), PC3 (Prostate), A549 (Lung) | 0.042-0.76 µM | Acted as a potent tubulin polymerization inhibitor.[4] |
| Compound 7 | A549 (Lung), Hela (Cervical), HepG2 (Liver), MCF7 (Breast) | 0.15–0.33 µM | A potent inhibitor of tubulin assembly.[4] |
| Compounds 33 & 34 | HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung) | < 23.7 µM | Exhibited significant CDK2 inhibitory activity.[4] |
| Compound 50 | HepG2 (Liver) | 0.71 µM | Demonstrated potent dual inhibition of EGFR (IC50 = 0.09 µM) and VEGFR-2 (IC50 = 0.23 µM).[4][5] |
| Compounds 7a & 7b | HepG2 (Liver) | 6.1 ± 1.9 µM & 7.9 ± 1.9 µM | Showed superior CDK-2 inhibitory activity compared to the reference drug.[6] |
| Compounds 6b & 6d | HNO-97 (Head and Neck) | 10 µM & 10.56 µM | Exhibited selective and high percentage inhibition.[7] |
Experimental Protocols
The evaluation of the anticancer potential of these novel pyrazole compounds relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in drug discovery to assess the cytotoxic effects of chemical compounds.[8] These assays measure cellular health through various indicators like metabolic activity or membrane integrity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is widely used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.
2. Sulforhodamine B (SRB) Assay:
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.[9][10] This method is often employed to investigate the mechanism of action of anticancer compounds by observing their effects on key signaling proteins.
-
Sample Preparation (Cell Lysis):
-
Treated and untreated cells are washed with ice-cold PBS.
-
Cells are lysed by adding a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
The cell lysate is collected and centrifuged to pellet the cell debris. The supernatant containing the proteins is collected.
-
-
Protein Quantification: The protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis (SDS-PAGE): Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.[10]
-
The membrane is washed to remove unbound primary antibody.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The membrane is incubated with a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, revealing bands corresponding to the target protein.
Mandatory Visualizations
Signaling Pathway Diagram
Many pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival, such as the EGFR and CDK pathways.[2][4][12]
Caption: EGFR signaling pathway and the inhibitory action of a novel pyrazole compound.
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for the in vitro evaluation of novel pyrazole compounds.
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Logical Relationship Diagram
This diagram outlines the logical structure of a comparative study designed to evaluate a series of novel pyrazole derivatives.
Caption: Logical framework for a comparative study of pyrazole compounds.
References
- 1. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of Pyrazole Derivatives as Kinase and Tubulin Inhibitors
A Detailed Guide for Researchers in Drug Discovery
This guide provides a comparative overview of molecular docking studies performed on various pyrazole derivatives, targeting key proteins in cancer-related signaling pathways. We will delve into the specifics of pyrazole interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Tubulin, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological and computational processes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of pyrazole-based compounds.
Quantitative Data Summary
Molecular docking simulations provide valuable insights into the binding affinities and interaction patterns of ligands with their protein targets. The data presented below is a compilation from several key studies, highlighting the potential of pyrazole derivatives as inhibitors of crucial cancer-related proteins. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more favorable binding.
| Study Reference | Pyrazole Derivative | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Docking Software |
| P. V. et al. (2014) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | 2QU5 | -10.09 (kJ/mol) | AutoDock 4.2 |
| P. V. et al. (2014) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 | 2VTO | -10.35 (kJ/mol) | AutoDock 4.2 |
| Alam et al. (2022) | Pyrazole Hybrid Chalcone (5o) | Tubulin | 3E22 | -7.22 | Not Specified |
| Abdel Reheim et al. (2025) | Pyrazole-Pyridine Hybrid (12) | COX-2 | Not Specified | -10.9 | Not Specified |
Note: The binding energies from the study by P. V. et al. were originally reported in kJ/mol and have been presented as such.
Detailed Experimental Protocols
The accuracy and reliability of molecular docking results are highly dependent on the methodologies employed. Below are the generalized yet detailed protocols for the key experiments cited in the studies.
2.1. Molecular Docking Protocol using AutoDock
This protocol is a generalized representation based on the methodologies described in studies utilizing AutoDock.[1]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.[2]
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in the PDBQT file format, which includes atomic charges and atom-type definitions.
-
-
Ligand Preparation:
-
The 2D structures of the pyrazole derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
Gasteiger charges are calculated for the ligands, and non-polar hydrogens are merged.
-
The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.
-
The final ligand structures are saved in the PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the protein. The grid map is typically centered on the co-crystallized ligand or a predicted binding pocket.
-
The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking calculations.
-
A set number of docking runs (e.g., 100) are performed for each ligand.
-
The resulting docked conformations are clustered based on root-mean-square deviation (RMSD).
-
-
Analysis of Results:
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed using visualization software like PyMOL or Discovery Studio.
-
Visualizations
3.1. Workflow and Signaling Pathways
To better illustrate the processes and biological context of these docking studies, the following diagrams have been generated using Graphviz.
The pyrazole derivatives discussed in this guide primarily target proteins involved in cell proliferation and angiogenesis, which are key processes in cancer progression. The following diagram illustrates a simplified view of the EGFR and VEGFR-2 signaling pathways.
Inhibition of tubulin polymerization is another effective anti-cancer strategy. Pyrazole derivatives have also been investigated for their potential to disrupt microtubule dynamics.
References
Validating the Anti-Inflammatory Potential of Ethanone-Linked Pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have emerged as a particularly promising class, with several compounds demonstrating potent anti-inflammatory effects. This guide provides a comparative analysis of ethanone-linked pyrazoles, evaluating their performance against established anti-inflammatory drugs and other pyrazole analogues. The data presented herein is a synthesis of findings from multiple preclinical studies, offering a quantitative and objective overview to inform further research and development.
At a Glance: Performance of Pyrazole Derivatives
The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX) and lipoxygenase (LOX). The following tables summarize the in vitro and in vivo performance of various pyrazole compounds, including those with an ethanone linkage, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference Compound | IC50 (µM) |
| Ethanone-Linked Pyrazoles & Derivatives | |||||
| Compound 2g (a pyrazole) | LOX | 80 | - | - | - |
| Pyrazole-hydrazone 4a | COX-1 | 5.64 | 8.41 | Celecoxib | 7.7 |
| COX-2 | 0.67 | 0.87 | |||
| 5-LOX | 1.92 | Zileuton | 2.43 | ||
| Pyrazole-hydrazone 4b | COX-1 | 6.12 | 10.55 | Celecoxib | 7.7 |
| COX-2 | 0.58 | 0.87 | |||
| 5-LOX | 2.31 | Zileuton | 2.43 | ||
| Other Pyrazole Derivatives | |||||
| Pyrazoline 2d | - | - | - | - | - |
| Pyrazoline 2e | - | - | - | - | - |
| Reference Drugs | |||||
| Celecoxib | COX-2 | 0.87 | 8.85 | - | - |
| Indomethacin | COX-1/COX-2 | - | - | - | - |
| Diclofenac | COX-1/COX-2 | - | - | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Selectivity Index: A ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for inhibiting COX-2, which is associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference Drug | % Inhibition of Edema |
| Pyrazole Derivatives | |||||
| Pyrazoline 2d | - | Potent | - | - | - |
| Pyrazoline 2e | - | Most Potent | - | - | - |
| Pyrazole-hydrazone 4f | - | 15-20% | - | Celecoxib | 15.7-17.5% |
| Reference Drugs | |||||
| Indomethacin | - | - | - | - | - |
| Diclofenac | - | - | - | - | - |
% Inhibition of Edema: The percentage reduction in paw swelling in treated animals compared to a control group.
Key Inflammatory Signaling Pathways
The anti-inflammatory action of ethanone-linked pyrazoles and related compounds primarily involves the inhibition of the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Experimental Protocols
The validation of anti-inflammatory properties relies on standardized and reproducible experimental models. Below are detailed methodologies for key assays cited in the evaluation of ethanone-linked pyrazoles.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Test Compound Administration: The ethanone-linked pyrazole derivatives and a reference drug (e.g., Indomethacin) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX enzymes, providing insight into its mechanism of action and potential for gastrointestinal side effects.
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the respective COX enzyme.
-
Inhibitor Incubation: Various concentrations of the test compound (ethanone-linked pyrazole) and a reference inhibitor (e.g., Celecoxib) are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature to allow for binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[1]
-
Reaction Incubation and Termination: The plate is incubated at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins. The reaction is then stopped by adding a solution of hydrochloric acid.[1]
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro: Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.
-
Enzyme and Substrate: Soybean lipoxygenase is commonly used due to its homology with mammalian LOX.[2] Linoleic acid serves as the substrate.
-
Reaction Mixture: The assay is performed in a quartz cuvette containing a buffer solution (e.g., 0.2 M borate buffer, pH 9.0) and the lipoxygenase enzyme.
-
Inhibitor Incubation: The test compound is incubated with the enzyme solution for a few minutes before initiating the reaction.
-
Reaction Initiation and Measurement: The reaction is started by the addition of the linoleic acid substrate. The formation of the hydroperoxide product is measured spectrophotometrically by monitoring the increase in absorbance at 234 nm over a period of time (e.g., 3-5 minutes).[3][4]
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value can then be determined from a dose-response curve.
Conclusion
The available data suggests that ethanone-linked pyrazoles and related pyrazole derivatives hold significant promise as anti-inflammatory agents. Several compounds have demonstrated potent in vitro inhibition of key inflammatory enzymes, with some exhibiting favorable COX-2 selectivity. Furthermore, in vivo studies have confirmed their ability to reduce acute inflammation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this important class of molecules. Further research should focus on elucidating the structure-activity relationships within the ethanone-linked pyrazole series to identify lead candidates with enhanced potency and improved safety profiles for potential therapeutic development.
References
Safety Operating Guide
Proper Disposal of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: A Guide for Laboratory Professionals
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone was not publicly available. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For laboratory professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Hazard Profile and Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a conservative "worst-case" approach, assuming hazards associated with similar pyrazole derivatives, is necessary. Pyrazole derivatives can exhibit a range of toxicological properties.[1][2] Therefore, this compound should be handled as a hazardous substance.
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. |
| Skin Irritation | May cause skin irritation.[3] | Chemical-resistant gloves (e.g., nitrile rubber).[4] |
| Eye Irritation | May cause serious eye irritation.[3] | Chemical safety goggles or a face shield.[4] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Use in a well-ventilated area or a chemical fume hood. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[5] | Prevent release to the environment. |
II. Spill Management Protocol
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the spill area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[4]
-
Decontamination: Decontaminate the spill area in accordance with your institution's established safety protocols.
-
Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste.[4]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[4]
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1, including a laboratory coat, nitrile gloves, and chemical safety goggles.[6]
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[6]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[1] Do not overfill the container; leave adequate headspace.[1]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[6]
-
-
Container Labeling: The waste container must be clearly labeled with:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[1][4] This area should be away from incompatible materials.
-
Waste Disposal Request: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[6] The most common and recommended method for such compounds is high-temperature incineration.[6]
IV. Experimental Protocols and Visualizations
Experimental Protocols: The hazard assessments for analogous pyrazole compounds are typically conducted using standardized methodologies such as those established by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals. These may include tests for acute oral toxicity, skin and eye irritation, and biodegradability.
Mandatory Visualization:
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be used to prevent eye contact.[1] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemically resistant gloves | The specific glove material should be chosen based on the breakthrough time and permeation rate for this chemical. |
| Body Protection | Protective clothing, lab coat | A complete suit or lab coat is necessary to protect against chemical splashes.[2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | If ventilation is inadequate, a NIOSH-approved respirator should be used.[1][2] |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are crucial for safety and environmental protection.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Keep away from incompatible substances and sources of ignition.[1]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][4]
-
Do not let the product enter drains, other waterways, or soil.[1]
-
Contaminated packaging should be treated as the product itself.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
If swallowed: Rinse mouth. Get medical advice if you feel unwell.[5]
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
